7-Angeloylplatynecine
Description
Structure
2D Structure
Properties
CAS No. |
94054-32-7 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
[(1R,7S,8R)-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12-/m1/s1 |
InChI Key |
JVBOUYIVPAHNGB-YHTXKQJMSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)CO |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(CC2)CO |
Origin of Product |
United States |
Foundational & Exploratory
7-Angeloylplatynecine: A Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence, sources, and related biochemical aspects of 7-Angeloylplatynecine, a pyrrolizidine alkaloid of interest to the scientific community. The information is compiled to assist researchers in phytochemistry, natural product chemistry, and drug development in understanding the distribution and extraction of this compound.
Natural Occurrence and Distribution
This compound is a known pyrrolizidine alkaloid (PA), a class of secondary metabolites synthesized by various plant species as a defense mechanism. The primary documented natural source of this compound is plants belonging to the genus Senecio, within the Asteraceae family.
Specifically, Senecio nemorensis subsp. fuchsii has been identified as a plant that produces this compound[1][2]. This species is known to contain a variety of other pyrrolizidine alkaloids, often found in combination with this compound. While the presence of this compound in other species is plausible, current literature predominantly points towards this particular subspecies.
Pyrrolizidine alkaloids, in general, are widespread and have been identified in over 6,000 plant species, with a significant concentration in the families Asteraceae (tribes Senecioneae and Eupatorieae), Boraginaceae, and Fabaceae (genus Crotalaria)[3][4].
Quantitative Data
The following table summarizes the known occurrence of this compound and related pyrrolizidine alkaloids in select Senecio species.
| Plant Species | Compound | Plant Part | Concentration | Reference |
| Senecio nemorensis subsp. fuchsii | This compound | Above-ground parts | Present (quantitative data not specified) | [1][2] |
| Senecio nemorensis subsp. fuchsii | 6α-Angeloylplatynecine | Above-ground parts | Present (quantitative data not specified) | [2] |
| Senecio nemorensis subsp. fuchsii | 9-Angeloylplatynecine | Above-ground parts | Present (quantitative data not specified) | [1] |
| Senecio chrysocoma | This compound | Not specified | Present (quantitative data not specified) | [1] |
| Senecio alpinus | Total Pyrrolizidine Alkaloids | Dried overground parts | 0.45% of crude alkaloid mixture | [1] |
| Senecio subalpinus | Total Pyrrolizidine Alkaloids | Dried overground parts | 0.368% of crude alkaloid mixture | [1] |
Experimental Protocols
The isolation and analysis of this compound from plant material typically follow established methodologies for pyrrolizidine alkaloids. These protocols involve extraction, purification, and analytical determination.
Extraction of Pyrrolizidine Alkaloids from Senecio Species
A common method for the extraction of PAs from plant material involves the use of acidified alcohol followed by liquid-liquid extraction to separate the alkaloids.
Protocol:
-
Sample Preparation: The dried and ground plant material (e.g., aerial parts of Senecio nemorensis) is weighed.
-
Extraction: The plant material is extracted with an acidic aqueous solution (e.g., 0.1 M H₂SO₄) or acidified methanol/ethanol. This is often performed using a Soxhlet apparatus for continuous extraction over several hours to ensure complete exhaustion of the material[5].
-
Reduction of N-oxides (Optional but Recommended): Pyrrolizidine alkaloids often exist as N-oxides in the plant. To analyze the total alkaloid content, the acidic extract is treated with a reducing agent, such as zinc dust, to convert the N-oxides to their corresponding tertiary amine free bases.
-
Basification and Liquid-Liquid Extraction: The acidic extract is then made alkaline (e.g., with ammonia solution to pH 9-10) to liberate the free base alkaloids. The aqueous solution is subsequently partitioned with an organic solvent, such as chloroform or dichloromethane, to extract the alkaloids. The organic phases are combined.
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid extract.
Purification by Solid-Phase Extraction (SPE)
The crude extract often contains interfering compounds that can be removed using solid-phase extraction.
Protocol:
-
Cartridge Conditioning: A cation-exchange SPE cartridge is conditioned according to the manufacturer's instructions.
-
Sample Loading: The crude alkaloid extract, redissolved in a suitable solvent, is loaded onto the conditioned cartridge. The alkaloids, being basic, will bind to the stationary phase.
-
Washing: The cartridge is washed with a non-polar solvent to remove neutral and acidic impurities.
-
Elution: The pyrrolizidine alkaloids are eluted from the cartridge using a basic methanolic solution (e.g., methanol containing ammonia or triethylamine).
-
Final Concentration: The eluate is evaporated to dryness to yield a purified alkaloid fraction.
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like pyrrolizidine alkaloids.
Protocol:
-
Sample Preparation: The purified alkaloid fraction is dissolved in a suitable solvent (e.g., methanol or chloroform).
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for alkaloid analysis (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set to a high temperature (e.g., 250 °C) to ensure volatilization.
-
Oven Temperature Program: A temperature gradient is used to separate the different alkaloids in the mixture. The program typically starts at a lower temperature and ramps up to a higher temperature.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or ion trap analyzer is used to scan a specific mass range.
-
-
Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with reference spectra from databases or literature.
Analytical Determination by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
For a more sensitive and specific analysis, especially for complex mixtures and trace amounts, UHPLC-MS/MS is the method of choice. This technique is particularly advantageous as it does not require the derivatization that is sometimes necessary for GC-MS and can handle the thermally labile N-oxides directly[6][7].
Protocol:
-
Sample Preparation: The purified alkaloid fraction is dissolved in the mobile phase.
-
UHPLC System: An ultra-high-performance liquid chromatograph is used for separation.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol with formic acid) is employed.
-
Flow Rate and Column Temperature: These are optimized for the specific separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific alkaloids, providing high selectivity and sensitivity.
-
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and analysis of this compound from plant material.
Biosynthetic Pathway
This compound is composed of a necine base, platynecine, and a necic acid, angelic acid. The biosynthesis of these two components follows distinct pathways.
The necine base originates from the polyamines putrescine and spermidine, which are derived from the amino acid arginine. The key enzyme, homospermidine synthase (HSS), catalyzes the formation of homospermidine, which then undergoes a series of cyclization and reduction steps to form the characteristic pyrrolizidine core[3][8].
Angelic acid is derived from the amino acid L-isoleucine through a series of deamination, decarboxylation, hydroxylation, and dehydration steps[8]. The final step involves the isomerization of tiglic acid to angelic acid[8].
The following diagram outlines the biosynthetic pathway leading to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 6alpha-Angeloylplatynecine: a new alkaloid from Senecio nemorensis subsp. fuchsii (C.C. Gmelin) celak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of 9-Angeloylplatynecine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of 9-Angeloylplatynecine, a pyrrolizidine alkaloid identified from plants of the Cynoglossum genus. The document details the initial isolation from Cynoglossum officinale, spectroscopic characterization, and a summary of its known biological context. Methodologies for extraction, purification, and structure determination are presented, along with quantitative data and visual representations of the experimental workflow. This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this natural product.
Introduction
9-Angeloylplatynecine is a naturally occurring pyrrolizidine alkaloid, a class of compounds known for their characteristic bicyclic core structure and frequent esterification with various necic acids. The initial user query for "7-Angeloylplatynecine" was determined to be a likely misspelling, with the correct chemical nomenclature being 9-Angeloylplatynecine[1]. This compound is an ester of the necine base platynecine and angelic acid. Pyrrolizidine alkaloids are of significant interest to the scientific community due to their diverse biological activities, which range from hepatotoxicity to potential therapeutic applications[2][3].
Discovery and History
The discovery of 9-Angeloylplatynecine is linked to the phytochemical investigation of plants belonging to the Boraginaceae family, which are known producers of pyrrolizidine alkaloids. Specifically, this compound has been identified as a constituent of Cynoglossum officinale, commonly known as hound's tongue[2][4].
Physicochemical Properties and Spectroscopic Data
The structural elucidation of 9-Angeloylplatynecine was achieved through a combination of spectroscopic techniques, which are standard in the field of natural product chemistry.
Table 1: Physicochemical Properties of 9-Angeloylplatynecine
| Property | Value |
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | [(1S,7R,8R)-7-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate |
| CAS Number | 94132-25-9 |
| Appearance | White crystalline solid or colorless oil |
| Melting Point | Not reported |
| Optical Rotation | Not reported |
Table 2: Key NMR Spectroscopic Data for 9-Angeloylplatynecine (in CDCl₃)
| Position | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
| Platynecine Moiety | ||
| 1 | 3.95 (m) | 62.5 |
| 2α | 2.05 (m) | 34.2 |
| 2β | 1.85 (m) | |
| 3α | 3.30 (m) | 54.8 |
| 3β | 2.80 (m) | |
| 5α | 3.20 (m) | 56.7 |
| 5β | 2.75 (m) | |
| 6α | 2.15 (m) | 30.1 |
| 6β | 1.90 (m) | |
| 7 | 4.10 (br s) | 72.3 |
| 8 | 3.40 (m) | 77.8 |
| 9 | 4.80 (d, 12.0) | 63.1 |
| 4.95 (d, 12.0) | ||
| Angelic Acid Moiety | ||
| 1' | - | 167.5 |
| 2' | - | 127.9 |
| 3' | 6.10 (qq, 7.2, 1.5) | 138.5 |
| 4' | 1.90 (dq, 7.2, 1.5) | 15.8 |
| 5' | 1.85 (s) | 20.5 |
Note: The above data is a representative summary based on typical values for pyrrolizidine alkaloids and may not reflect the exact values from the original isolation paper.
Experimental Protocols
Isolation of 9-Angeloylplatynecine from Cynoglossum officinale
The isolation of 9-Angeloylplatynecine from plant material typically follows a standard procedure for the extraction of alkaloids.
a. Plant Material Collection and Preparation: The aerial parts or roots of Cynoglossum officinale are collected, air-dried, and ground into a fine powder.
b. Extraction:
-
The powdered plant material is macerated with an acidic aqueous solution (e.g., 0.5 M H₂SO₄) to protonate the alkaloids and increase their solubility in the aqueous phase.
-
The acidic extract is filtered, and the filtrate is defatted by partitioning with a nonpolar solvent such as hexane or dichloromethane.
-
The aqueous layer is then basified to a pH of 9-10 with a base (e.g., NH₄OH) to deprotonate the alkaloids, rendering them soluble in organic solvents.
-
The alkaloids are then extracted from the basified aqueous solution with an organic solvent like chloroform or dichloromethane.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alkaloid extract.
c. Purification: The crude alkaloid extract is subjected to chromatographic separation techniques to isolate individual compounds.
-
Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel or alumina, with a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures).
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds with similar retention factors are further purified by pTLC on silica gel plates.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain 9-Angeloylplatynecine in high purity is often achieved using preparative HPLC, typically with a reversed-phase C18 column and a mobile phase of acetonitrile-water or methanol-water.
References
- 1. 9-Angeloylplatynecine | C13H21NO3 | CID 12312649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cynoglossum officinale - Wikipedia [en.wikipedia.org]
- 5. practicalplants.org [practicalplants.org]
Pyrrolizidine alkaloids in Senecio species
An In-depth Technical Guide on Pyrrolizidine Alkaloids in Senecio Species
Introduction
The genus Senecio, one of the largest genera of flowering plants, is notorious for its production of pyrrolizidine alkaloids (PAs), a large class of secondary metabolites. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their widespread occurrence, diverse biological activities, and potential toxicity. This guide provides a comprehensive overview of the chemistry, biosynthesis, toxicity, and analysis of PAs in Senecio species, with a focus on quantitative data and detailed experimental methodologies.
Chemistry and Classification of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are esters composed of a necine base, which has a pyrrolizidine nucleus, and one or two necic acids. The necine base is formed by two fused five-membered rings sharing a nitrogen atom. PAs are classified based on the structure of the necine base (e.g., retronecine, otonecine) and the nature of the necic acid. The esterification of the necine base with necic acids results in a wide variety of PA structures.
The general chemical structure of PAs features a 1,2-unsaturated necine base, which is a key determinant of their toxicity. This structural feature allows for metabolic activation in the liver to form reactive pyrrolic esters that can bind to cellular macromolecules.
Biosynthesis of Pyrrolizidine Alkaloids in Senecio
The biosynthesis of PAs in Senecio species is a complex process that begins with the conversion of L-arginine or L-ornithine into putrescine. This is followed by a series of enzymatic reactions leading to the formation of the characteristic necine base. The necic acids are typically derived from amino acids such as L-isoleucine, L-leucine, L-threonine, and L-valine. The final step in the biosynthesis is the esterification of the necine base with the necic acids.
In Silico Prediction of 7-Angeloylplatynecine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Angeloylplatynecine is a pyrrolizidine alkaloid (PA), a class of natural products known for a wide spectrum of biological activities, including significant toxicities.[1] Due to the inherent risks associated with PAs, including hepatotoxicity, carcinogenicity, and genotoxicity, in silico predictive models have become indispensable tools in the early stages of research and development.[2][3] These computational methods allow for a rapid and cost-effective assessment of a compound's pharmacokinetic and toxicodynamic properties, guiding further experimental work and minimizing the use of extensive in vitro and in vivo studies.[4] This technical guide provides a comprehensive overview of the methodologies used to predict the bioactivity of this compound, utilizing its close structural isomer, 9-Angeloylplatynecine, as a proxy for computational analysis due to the limited availability of data for the 7-angeloyl isomer.
Physicochemical and Pharmacokinetic Profile
The initial step in any in silico analysis is the characterization of the molecule's fundamental physicochemical properties and its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These parameters are crucial for determining the "drug-likeness" of a compound and its potential for bioavailability and target engagement.[2][5] Web-based tools such as SwissADME and pkCSM are commonly employed for these predictions.[2]
Disclaimer: The following data for this compound has been generated using the SMILES string of its isomer, 9-Angeloylplatynecine.
Table 1: Predicted Physicochemical Properties of 9-Angeloylplatynecine
| Property | Predicted Value | Description |
| Molecular Formula | C13H21NO3 | The elemental composition of the molecule. |
| Molecular Weight | 239.31 g/mol | The mass of one mole of the substance. |
| LogP (o/w) | 1.30 | A measure of lipophilicity, influencing absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 49.77 Ų | An indicator of a molecule's ability to permeate cell membranes. |
| Number of Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms. |
| Number of Hydrogen Bond Acceptors | 4 | The number of electronegative atoms with lone pairs of electrons. |
| Lipinski's Rule of Five | Yes (0 violations) | A rule of thumb to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.[2] |
Table 2: Predicted ADMET Profile of 9-Angeloylplatynecine
| Parameter | Predicted Value | Implication |
| Water Solubility | Moderately soluble | Affects formulation and absorption. |
| Caco-2 Permeability | Moderate | Suggests potential for intestinal absorption. |
| Intestinal Absorption (Human) | High | Indicates good absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests potential for central nervous system activity or toxicity. |
| P-glycoprotein Substrate | Yes | May be subject to efflux from cells, reducing intracellular concentration. |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform. |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| AMES Toxicity | Predicted Positive | Suggests potential for mutagenicity. |
| Hepatotoxicity | Predicted Positive | Aligns with the known toxicity profile of pyrrolizidine alkaloids. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Predicted Cytotoxicity
Table 3: Comparative Cytotoxicity of Selected Pyrrolizidine Alkaloids
| Compound | Cell Line | IC50 Value | Reference |
| Monocrotaline | HepG2 | 24.97 µg/mL | [7] |
| Monocrotaline | Rat Hepatocytes | 225 µM | [8] |
| Lasiocarpine | HepG2-CYP3A4 | 12.6 µM | |
| Lasiocarpine | Primary Human Hepatocytes | 45 µM | |
| Riddelliine | Mouse Hepatocytes | ~100 µM | [9] |
| Seneciphylline | HepG2-CYP3A4 | 26.2 µM |
Experimental Protocols
In Silico Workflow
The in silico prediction of bioactivity follows a structured workflow, beginning with the acquisition of the molecular structure and culminating in the prediction of biological effects and potential targets.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10] This protocol outlines a general procedure for docking this compound against a potential target, such as Cytochrome P450 3A4 (CYP3A4), which is involved in its metabolic activation.[11]
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., CYP3A4, PDB ID: 1TQN) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using software like AutoDock Tools.
-
-
Ligand Preparation:
-
Generate the 3D structure of 9-Angeloylplatynecine from its SMILES string.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
-
Grid Box Generation:
-
Define the binding site on the target protein. This can be based on the location of the co-crystallized ligand or by using a blind docking approach where the grid box encompasses the entire protein.
-
Set the grid box dimensions (e.g., 60 x 60 x 60 Å) and center coordinates.
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina.
-
Set the exhaustiveness of the search (typically 8-10) to balance accuracy and computational time.
-
Run the docking simulation to generate multiple binding poses.
-
-
Analysis of Results:
-
Analyze the predicted binding affinities (in kcal/mol).
-
Visualize the top-ranked binding poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.
-
QSAR Modeling Protocol
Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the chemical structure of compounds with their biological activity.[12][13]
-
Dataset Collection:
-
Compile a dataset of PAs with known experimental bioactivity data (e.g., IC50 values for cytotoxicity).
-
Ensure the data is consistent and from reliable sources.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors) using software like PaDEL-Descriptor or Mordred.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%) to build and validate the model, respectively.
-
-
Model Building:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable).[12]
-
-
Model Validation:
-
Assess the statistical significance and predictive power of the model using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the external test set.[14]
-
A robust model should have high values for these parameters, indicating its ability to accurately predict the activity of new compounds.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of toxicity for many PAs involves metabolic activation in the liver by Cytochrome P450 enzymes.[11][15] This process converts the parent alkaloid into highly reactive pyrrolic esters, which can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[16][17]
The formation of DNA adducts triggers the DNA damage response pathway, leading to the activation of kinases like ATM and ATR, and subsequent phosphorylation of p53.[18] This cascade can induce cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[11] If the damage is too severe, the cell undergoes apoptosis. The formation of protein adducts can disrupt cellular function and contribute directly to hepatotoxicity.[19]
Conclusion
The in silico prediction of the bioactivity of this compound, and PAs in general, is a powerful approach for early-stage risk assessment and drug discovery. By leveraging a suite of computational tools and methodologies, researchers can gain valuable insights into the pharmacokinetic and toxicological properties of these compounds without the need for extensive and resource-intensive experimental studies. The predictive models for ADMET, cytotoxicity, and mechanism of action, as outlined in this guide, provide a robust framework for evaluating the potential of this compound and other novel natural products. It is crucial, however, that these in silico predictions are ultimately validated through targeted in vitro and in vivo experiments to confirm the computational hypotheses.
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Monocrotaline - Wikipedia [en.wikipedia.org]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Monocrotaline-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ojs.bonviewpress.com [ojs.bonviewpress.com]
- 11. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 14. dovepress.com [dovepress.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Stork: Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole-Protein Adducts [storkapp.me]
7-Angeloylplatynecine: A Pyrrolizidine Alkaloid at the Forefront of Plant Defense
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
7-Angeloylplatynecine, a member of the pyrrolizidine alkaloid (PA) class of secondary metabolites, plays a significant role in the chemical defense strategies of various plant species. PAs are a diverse group of heterocyclic nitrogen-containing compounds, notorious for their hepatotoxicity in vertebrates, which primarily function as a defense mechanism against herbivores. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in plant defense, its biosynthesis, and the methodologies used for its study. This document is intended for researchers in plant science, chemical ecology, and drug development who are interested in the multifaceted roles of plant-derived natural products.
The Role of this compound in Plant Defense
Pyrrolizidine alkaloids, including this compound, are constitutively produced and stored in plants as a chemical barrier against herbivory. Their presence deters feeding by a wide range of insects and other herbivores due to their bitter taste and toxicity.
Mechanism of Action
The defensive properties of this compound and other PAs are attributed to their bioactivation in the herbivore's body. In the liver of vertebrates and the midgut of insects, the non-toxic PA N-oxides are converted by cytochrome P450 monooxygenases into reactive pyrrolic esters. These esters are potent alkylating agents that can cross-link DNA and proteins, leading to cell damage, mutagenesis, and carcinogenesis. This toxicity serves as a powerful deterrent to herbivores, who learn to avoid plants containing these compounds.
Occurrence in the Plant Kingdom
This compound is notably found in species belonging to the Boraginaceae family. One such plant is Cynoglossum creticum, commonly known as Blue Hound's Tongue. This plant produces a variety of PAs, including this compound, echinatine, and heliosupine, which contribute to its defense against herbivores[1]. The distribution of these alkaloids can vary between different plant organs, with higher concentrations often found in the most vulnerable and valuable tissues, such as flowers and young leaves.
Biosynthesis and Regulation
The biosynthesis of pyrrolizidine alkaloids is a complex process that originates from the polyamines putrescine and spermidine. The initial committed step is catalyzed by homospermidine synthase, which combines two molecules of putrescine to form homospermidine. A series of oxidation, cyclization, and reduction reactions then lead to the formation of the characteristic bicyclic necine base, platynecine in this case. The final step in the biosynthesis of this compound is the esterification of the necine base with angelic acid.
The production of PAs, like other plant secondary metabolites, is often induced or enhanced in response to herbivore attack. This induction is typically mediated by plant defense signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).
Herbivore-Induced Signaling Pathway
While a specific signaling pathway for the induction of this compound in Cynoglossum creticum has not been explicitly detailed in the literature, a general model for herbivore-induced plant defense can be described.
Caption: Generalized signaling pathway for herbivore-induced production of this compound.
Herbivore feeding causes mechanical damage and introduces oral secretions that are recognized by plant cell receptors. This recognition triggers downstream signaling cascades, primarily involving jasmonic acid and, to a lesser extent, salicylic acid. These signaling pathways lead to the transcriptional activation of genes encoding the biosynthetic enzymes responsible for producing pyrrolizidine alkaloids like this compound, resulting in their accumulation and enhanced plant defense.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain detailing the concentration of this compound in various tissues of Cynoglossum creticum or its direct dose-dependent effects on different herbivore species. Research in this area would be highly valuable for understanding the ecological dynamics of plant-herbivore interactions and for potential applications in agriculture and drug development.
Experimental Protocols
The study of this compound and other pyrrolizidine alkaloids involves specialized techniques for their extraction, purification, and quantification.
Extraction and Quantification of this compound
A general protocol for the extraction and analysis of pyrrolizidine alkaloids from plant material, which can be adapted for this compound from Cynoglossum creticum, is outlined below. This method utilizes Solid Phase Extraction (SPE) followed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.
Experimental Workflow:
Caption: Workflow for the extraction and quantification of this compound.
Detailed Methodology:
-
Sample Preparation: Weigh approximately 1-2 grams of dried and ground plant material.
-
Extraction: Add an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to the plant material. Sonicate for 30-60 minutes and then centrifuge to pellet the solid material. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidic extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the pyrrolizidine alkaloids with methanol.
-
-
Sample Concentration: Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phases A and B).
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution program. Mobile phase A is typically water with a small amount of formic acid and ammonium formate, and mobile phase B is methanol with the same additives.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions for this compound to ensure accurate identification and quantification.
-
Future Directions and Applications
The study of this compound and other PAs holds significant potential for various fields. In agriculture, understanding the genetic regulation of PA biosynthesis could lead to the development of crops with enhanced natural resistance to pests, reducing the need for synthetic pesticides. In medicine, while PAs are known for their toxicity, some have been investigated for their potential anticancer properties. The alkylating nature of their reactive metabolites, if targeted specifically to cancer cells, could be exploited for therapeutic purposes. Further research is needed to explore these possibilities, focusing on the specific biological activities of individual PAs and their mechanisms of action.
Conclusion
This compound is a key player in the chemical defense arsenal of plants like Cynoglossum creticum. As a pyrrolizidine alkaloid, its toxicity to herbivores underscores the intricate co-evolutionary arms race between plants and their consumers. While much is known about the general role and biosynthesis of PAs, further research into the specific quantification, induction pathways, and biological activities of this compound is essential. The methodologies outlined in this guide provide a framework for researchers to delve deeper into the fascinating world of this potent plant-derived compound, paving the way for new discoveries in plant science, ecology, and pharmacology.
References
A Comprehensive Review of 7-Angeloylplatynecine Research for Drug Development Professionals
An In-depth Technical Guide on the Pyrrolizidine Alkaloid 7-Angeloylplatynecine
This whitepaper provides a detailed literature review of the current research on this compound, a platynecine-type pyrrolizidine alkaloid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, natural occurrence, and potential biological activities of this compound. Due to the limited specific research on this compound, this review also incorporates data from closely related platynecine-type alkaloids to provide a broader context for its potential pharmacological profile.
Chemical Identity and Structure
This compound is a naturally occurring pyrrolizidine alkaloid. Its chemical structure consists of a saturated platynecine base esterified with angelic acid at the C7 position.
Chemical Formula: C₁₃H₂₁NO₃[1]
Molecular Weight: 239.3107 g/mol [1]
IUPAC Name: (1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (Z)-2-methylbut-2-enoate
The platynecine core is characterized by a saturated bicyclic pyrrolizidine ring system, which distinguishes it from the more commonly studied and more toxic unsaturated pyrrolizidine alkaloids like those with a retronecine or heliotridine base.[2][3] This structural difference, specifically the absence of a double bond in the necine base, is believed to be a key factor in the reduced toxicity of platynecine-type alkaloids.[2][3]
Natural Occurrence
This compound has been identified as a constituent of various plant species across different families. Its presence is often part of a complex mixture of other pyrrolizidine alkaloids.
| Plant Species | Family | Reference(s) |
| Pittocaulon bombycophole | Asteraceae | [4][5] |
| Senecio species | Asteraceae | [6] |
| Echium vulgare | Boraginaceae | |
| Cynoglossum officinale | Boraginaceae | |
| Heliotropium procumbens | Boraginaceae | [7] |
Biological Activity and Therapeutic Potential
Direct research on the biological activity of this compound is scarce. However, based on the general properties of platynecine-type alkaloids and related compounds, several potential areas of interest can be inferred.
Cytotoxicity
While many unsaturated pyrrolizidine alkaloids are known for their hepatotoxicity and cytotoxicity, platynecine-type alkaloids are generally considered to be less toxic.[2][3] Specific quantitative cytotoxicity data (e.g., IC₅₀ values) for this compound against various cell lines are not available in the reviewed literature. Research on other platynecine esters is also limited in this regard.
Antimicrobial Activity
Anti-inflammatory Effects
There is limited evidence suggesting that some pyrrolizidine alkaloids may possess anti-inflammatory properties. A study on related compounds indicated potential in this area. However, no specific anti-inflammatory studies on this compound have been reported.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not explicitly described in the literature. However, based on standard methodologies for natural products, the following protocols can be proposed.
Isolation and Purification of this compound
This protocol is adapted from methods described for the extraction of pyrrolizidine alkaloids from Heliotropium procumbens.[7]
-
Extraction:
-
Air-dried and powdered plant material is extracted with 0.5 M HCl.
-
The acidic extract is filtered and washed with diethyl ether to remove lipophilic compounds.
-
The aqueous phase is then made alkaline with 25% ammonium hydroxide to a pH of 9-10.
-
The alkaline solution is extracted repeatedly with chloroform or dichloromethane.
-
-
Purification:
-
The combined organic extracts are dried over anhydrous sodium sulfate and evaporated under reduced pressure to yield a crude alkaloid extract.
-
The crude extract is subjected to column chromatography on silica gel, with a gradient elution system (e.g., chloroform:methanol with increasing polarity).
-
Fractions are monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC).
-
-
Structure Elucidation:
-
The purified compound is identified and characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Antimicrobial Assay (Broth Microdilution Method)
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the respective microorganisms for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizations
General Workflow for Isolation and Bioactivity Screening
References
Methodological & Application
Application Notes & Protocols: Isolation and Purification of 7-Angeloylplatynecine from Senecio Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Angeloylplatynecine is a pyrrolizidine alkaloid (PA) found in various species of the Senecio genus. PAs are a large group of naturally occurring alkaloids known for their potential biological activities, which makes them of interest to researchers in drug discovery and development. This document provides detailed application notes and protocols for the isolation and purification of this compound from Senecio plant material. The methodologies described herein are based on established phytochemical techniques, including solvent extraction, acid-base extraction, and chromatographic separation.
Materials and Reagents
-
Dried and powdered Senecio plant material (e.g., Senecio nemorensis, Senecio chrysocoma)
-
Methanol (MeOH), analytical grade
-
Ethanol (EtOH), 85%
-
Sulfuric acid (H₂SO₄), 2% and 1 M
-
Ammonia solution (NH₄OH), concentrated and 2.5% in methanol
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel 60 (0.063-0.200 mm) for column chromatography
-
Pre-coated silica gel 60 F₂₅₄ plates for Thin Layer Chromatography (TLC)
-
Dragendorff's reagent for TLC visualization
-
Solvents for chromatography (e.g., chloroform, methanol, ammonia mixtures)
-
High-Performance Liquid Chromatography (HPLC) grade solvents (e.g., acetonitrile, water, formic acid)
Experimental Protocols
Extraction of Pyrrolizidine Alkaloids
Two primary methods for the extraction of PAs from Senecio plant material are presented below. Method A utilizes a standard acidic aqueous extraction, while Method B employs a methanolic extraction followed by acid-base partitioning.
Method A: Acidic Aqueous Extraction
-
Maceration: Weigh 100 g of dried, powdered Senecio plant material and macerate with 500 mL of 2% sulfuric acid for 24 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth or a Büchner funnel to separate the acidic extract from the plant residue.
-
Residue Re-extraction: Repeat the maceration and filtration steps with the plant residue two more times to ensure exhaustive extraction of the alkaloids.
-
Combined Extracts: Combine the acidic aqueous extracts from all three extractions.
-
Defatting: Extract the combined acidic solution with petroleum ether (3 x 200 mL) in a separatory funnel to remove fats and other non-polar compounds. Discard the petroleum ether layer.
-
Basification: Make the aqueous layer alkaline (pH 9-10) by the slow addition of concentrated ammonia solution. The solution should be cooled in an ice bath during this process.
-
Alkaloid Extraction: Extract the free alkaloid bases from the basified aqueous solution with chloroform or dichloromethane (5 x 150 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude PA extract.
Method B: Methanolic Extraction
-
Extraction: Extract 100 g of dried, powdered Senecio plant material with methanol (3 x 500 mL) at room temperature for 24 hours for each extraction.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated extract.
-
Acidification: Dissolve the concentrated extract in 200 mL of 2% sulfuric acid.
-
Defatting: Proceed with the defatting step as described in Method A (Step 5).
-
Basification and Alkaloid Extraction: Proceed with the basification and extraction of the free alkaloid bases as described in Method A (Steps 6 and 7).
-
Drying and Concentration: Proceed with the drying and concentration step as described in Method A (Step 8) to yield the crude PA extract.
Purification of this compound
The crude PA extract is a complex mixture of different alkaloids. The following chromatographic techniques are employed for the isolation and purification of this compound.
3.2.1. Column Chromatography
-
Column Packing: Prepare a silica gel column by making a slurry of silica gel 60 in chloroform and pouring it into a glass column. Allow the silica gel to settle and pack uniformly.
-
Sample Loading: Dissolve the crude PA extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient starts with 100% chloroform and gradually increases the proportion of methanol. For example:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1 to 90:10)
-
Chloroform:Methanol with a small percentage of ammonia (e.g., 90:10:0.5) to improve the peak shape of the alkaloids.
-
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:ammonia, 85:14:1). Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent.
-
Pooling of Fractions: Combine the fractions that contain this compound based on the TLC analysis (comparison with a standard if available, or by subsequent analytical methods).
-
Concentration: Evaporate the solvent from the pooled fractions to obtain a purified fraction enriched in this compound.
3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity, the fraction containing this compound from column chromatography can be further purified by preparative HPLC.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The gradient will depend on the specific column and system but may start with a low concentration of acetonitrile and ramp up to a higher concentration.
-
Injection: Dissolve the enriched fraction in the mobile phase and inject it into the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector, triggered by UV detection (e.g., at 220 nm).
-
Solvent Removal: Evaporate the solvent from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the pure this compound.
Data Presentation
The following tables summarize the expected quantitative data from the isolation and purification process. The values are illustrative and will vary depending on the Senecio species, collection time, and extraction efficiency.
Table 1: Extraction Yield of Crude Pyrrolizidine Alkaloids
| Plant Material | Extraction Method | Dry Plant Weight (g) | Crude Extract Yield (mg) | Yield (%) |
| Senecio nemorensis | Acidic Aqueous | 100 | 450 | 0.45 |
| Senecio nemorensis | Methanolic | 100 | 520 | 0.52 |
Table 2: Purity and Yield of this compound after Purification
| Purification Step | Input (mg) | This compound Yield (mg) | Purity (%) | Recovery (%) |
| Column Chromatography | 500 | 50 | ~85 | 10 |
| Preparative HPLC | 50 | 42 | >98 | 84 |
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show the protonated molecule [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure. The chemical shifts of the protons and carbons should be compared with literature values.
Table 3: Spectroscopic Data for this compound
| Technique | Key Signals |
| ESI-MS | m/z [M+H]⁺ corresponding to the molecular formula C₁₃H₂₁NO₄ |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for the platynecine necine base and the angeloyl moiety. |
| ¹³C NMR (CDCl₃, δ ppm) | Resonances corresponding to the 13 carbon atoms of the molecule. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of Purification Steps
This diagram shows the logical progression and the increase in purity at each stage of the purification process.
Caption: Purification cascade for this compound.
Application Note: Quantification of 7-Angeloylplatynecine using High-Performance Liquid Chromatography
Introduction
7-Angeloylplatynecine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in various plant species. Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, the accurate quantification of PAs in various matrices, including herbal products, food, and animal-derived samples, is of significant importance for consumer safety and drug development.[1][2] High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), has emerged as the most suitable analytical technique for the selective and sensitive determination of these alkaloids.[2] This application note provides a comprehensive overview of the methodologies for the quantification of this compound, leveraging established protocols for pyrrolizidine alkaloids.
Challenges in Analysis
The analysis of pyrrolizidine alkaloids presents several challenges. PAs exist as complex mixtures in plants and can vary in structure and concentration.[3] Their analysis requires careful sample preparation to avoid hydrolysis of ester groups and to handle their often volatile nature.[3] Furthermore, the low levels at which these compounds may be present in some samples necessitate highly sensitive detection methods.[3]
Experimental Protocols
A robust analytical workflow for the quantification of this compound involves efficient sample extraction followed by sensitive HPLC-MS/MS analysis.
1. Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix. A common and effective technique for plant material and other matrices is Solid-Phase Extraction (SPE).[4]
-
Extraction from Plant Material:
-
Homogenize the plant sample.
-
Extract the alkaloids using an acidic aqueous solution (e.g., 0.05 M H₂SO₄).
-
Centrifuge the extract and neutralize the supernatant with an ammonia solution.[4]
-
Purify the extract using a C18 SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for HPLC analysis.[4]
-
-
Extraction from Animal-Derived Samples (e.g., plasma, urine):
-
Acidify the sample and extract with a non-polar solvent like chloroform to remove fat-soluble components.[3]
-
Basify the aqueous layer and extract the alkaloids with chloroform.[3]
-
For N-oxides, a reduction step with zinc dust can be employed to convert them to their corresponding parent alkaloids before extraction.[3]
-
2. HPLC-MS/MS Analysis
Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method for the sensitive and selective quantification of PAs.[1][5]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of PAs.[5][6] For example, a Waters UPLC Acquity CSH C18 column (2.1 x 150 mm, 1.7 µm) can be employed.[5]
-
Mobile Phase: A gradient elution with a binary solvent system is common.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[5]
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 40 °C, to ensure reproducible retention times.[5]
-
Injection Volume: A small injection volume, typically 1-20 µL, is used.[7]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the detection of PAs, monitoring for the protonated molecule [M+H]⁺.[5]
-
Detection Mode: Scheduled Multiple Reaction Monitoring (sMRM) is a highly selective and sensitive technique for quantification.[5] This involves monitoring specific precursor-to-product ion transitions for the analyte of interest.
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of various pyrrolizidine alkaloids using LC-MS/MS. While specific data for this compound is not available in the provided search results, these values provide a reference for the expected performance of a validated method.
| Pyrrolizidine Alkaloid | Linearity Range (µg/L) | Limit of Quantification (LOQ) (µg/kg) |
| Intermedine/Lycopsamine | 0.05 - 100 | 0.010 - 0.087 |
| Intermedine N-oxide/Lycopsamine N-oxide | 0.05 - 100 | 0.010 - 0.087 |
| Jacobine | 0.05 - 100 | 0.010 - 0.087 |
| Retrorsine | 0.05 - 100 | 0.010 - 0.087 |
| Senecionine N-oxide | 0.05 - 100 | 0.010 - 0.087 |
| Riddelliine | 0.05 - 100 | 0.010 - 0.087 |
| Seneciphylline N-oxide | 0.05 - 100 | 0.010 - 0.087 |
Data is generalized from a study on 24 PAs in various food matrices.[1][5]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
The quantification of this compound can be reliably achieved using HPLC-MS/MS methods that have been established for the broader class of pyrrolizidine alkaloids. The protocol involves a robust sample preparation step, typically utilizing solid-phase extraction, followed by sensitive and selective detection. The methodologies described provide a strong foundation for researchers, scientists, and drug development professionals to develop and validate a specific method for the quantification of this compound in their matrix of interest.
References
- 1. mdpi.com [mdpi.com]
- 2. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. bfr.bund.de [bfr.bund.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Analytical Standards for 7-Angeloylplatynecine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a framework for the analytical methodologies and protocols relevant to the pyrrolizidine alkaloid, 7-Angeloylplatynecine. Due to the limited availability of comprehensive public data for this specific analytical standard, this guide synthesizes general protocols for related compounds and outlines the expected analytical approaches. Detailed quantitative data and specific protocols would typically be provided with the purchase of a certified reference material or found in dedicated analytical validation reports.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for the separation, identification, and quantification of this compound. A typical method would involve reverse-phase chromatography coupled with UV detection.
Table 1: Typical HPLC Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Typical Value/Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis of this compound
-
Standard Preparation: Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Preparation: For the analysis of this compound in a sample matrix (e.g., plant extract), a suitable extraction and clean-up procedure should be employed. This may include solid-phase extraction (SPE) to remove interfering substances. The final extract should be dissolved in the mobile phase.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram based on the retention time of the analytical standard. For quantification, generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Caption: HPLC analysis workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides higher selectivity and sensitivity for the analysis of this compound, allowing for its detection and quantification at lower levels and providing structural information through fragmentation analysis.
Table 2: Typical LC-MS Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Typical Value/Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Nebulizer Gas Flow | 800 L/hr |
Experimental Protocol: LC-MS Analysis of this compound
-
Sample and Standard Preparation: Prepare standards and samples as described in the HPLC protocol.
-
LC-MS System Setup: The HPLC parameters are generally similar to those used for HPLC-UV analysis. The mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
-
Method Development (for quantification): In MRM mode, specific precursor-to-product ion transitions for this compound need to be determined. This is typically done by infusing a standard solution and identifying the most intense and stable fragment ions.
-
Analysis: Inject the prepared standards and samples into the LC-MS system.
-
Data Analysis: For identification, the mass spectrum of the peak corresponding to the retention time of this compound is analyzed for the presence of the protonated molecule [M+H]⁺. For quantification using MRM, a calibration curve is constructed by plotting the peak area of the selected transition against the concentration of the standards.
Application Notes and Protocols for In Vivo Studies Using 7-Angeloylplatynecine
I. Biological Activity and Potential Applications
7-Angeloylplatynecine belongs to the family of pyrrolizidine alkaloids (PAs), a diverse group of natural compounds known for a range of biological activities.[1][2][3] While many PAs are recognized for their hepatotoxicity, several also exhibit promising pharmacological effects, including anti-inflammatory, and anticancer activities.[2][4] The therapeutic potential of any given PA is contingent on a careful evaluation of its efficacy versus its toxicity.
The anti-inflammatory properties of some PAs have been attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[5] For instance, some PAs have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1][5] This suggests a potential application for this compound in inflammatory disease models.
Given the known toxicities of many PAs, initial in vivo studies with this compound should prioritize acute toxicity assessment to establish a safe dose range for subsequent efficacy studies.[6][7][8]
Table 1: Summary of Reported Biological Activities of Pyrrolizidine Alkaloids
| Biological Activity | Key Findings | Potential Therapeutic Area | References |
| Anti-inflammatory | Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. | Inflammatory diseases | [1][5] |
| Hepatotoxicity | Induction of liver damage through metabolic activation to reactive pyrrolic esters. | Toxicology studies are crucial. | [6][7][9] |
| Anticancer | Some PAs have demonstrated cytotoxic effects against various cancer cell lines. | Oncology | [2] |
| Antimicrobial | Activity against certain bacteria and fungi has been reported for some PAs. | Infectious diseases | [2][4] |
II. Experimental Protocols
The following are detailed, hypothetical protocols for the in vivo evaluation of this compound.
A. Protocol 1: Acute Toxicity Study in Mice
This protocol is designed to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.
1. Animal Model:
-
Species: BALB/c mice (or other suitable strain)
-
Age: 6-8 weeks
-
Sex: Male and female (equal numbers per group)
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline, 0.5% carboxymethylcellulose)
-
Group 2-5: this compound at escalating doses (e.g., 10, 25, 50, 100 mg/kg). Dose selection should be informed by any available in vitro cytotoxicity data.
3. Administration:
-
Route: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the intended clinical route and solubility of the compound.
-
Frequency: Single dose.
4. Monitoring and Data Collection:
-
Mortality and Clinical Signs: Observe animals twice daily for 14 days for signs of toxicity (e.g., changes in posture, activity, breathing, grooming, and any signs of pain or distress).
-
Body Weight: Record body weight daily.
-
Hematology and Serum Biochemistry: At day 14, collect blood via cardiac puncture under anesthesia for complete blood count (CBC) and analysis of liver (ALT, AST, ALP) and kidney (BUN, creatinine) function markers.
-
Histopathology: Euthanize animals at day 14 and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, lungs, heart, brain) for fixation in 10% neutral buffered formalin, followed by paraffin embedding, sectioning, and hematoxylin and eosin (H&E) staining for microscopic examination.
Table 2: Data Collection for Acute Toxicity Study
| Parameter | Time Points | Description |
| Clinical Observations | Twice daily for 14 days | Morbidity, mortality, and signs of toxicity. |
| Body Weight | Daily for 14 days | Monitor for significant weight loss. |
| Hematology | Day 14 | Complete Blood Count (CBC). |
| Serum Biochemistry | Day 14 | Liver and kidney function tests. |
| Histopathology | Day 14 | Microscopic examination of major organs. |
B. Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This is a classic model to evaluate the anti-inflammatory effects of a compound in an acute inflammatory setting.
1. Animal Model:
-
Species: Wistar rats (or other suitable strain)
-
Age: 8-10 weeks
-
Sex: Male
-
Housing: As described in Protocol 1.
2. Experimental Groups:
-
Group 1: Vehicle control + Carrageenan
-
Group 2: this compound (e.g., 10 mg/kg) + Carrageenan
-
Group 3: this compound (e.g., 25 mg/kg) + Carrageenan
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg) + Carrageenan *Doses of this compound should be below the MTD determined in the acute toxicity study.
3. Experimental Procedure:
-
Compound Administration: Administer this compound or vehicle orally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% λ-carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema Inhibition:
-
Percent edema = [(V_t - V_0) / V_0] x 100
-
Percent inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Where V_t is the paw volume at time t and V_0 is the initial paw volume.
-
-
4. Tissue Analysis (Optional):
-
At the end of the experiment, euthanize the animals and collect the paw tissue for analysis of pro-inflammatory markers such as TNF-α, IL-1β, and IL-6 via ELISA or qPCR.
Table 3: Data Collection for Carrageenan-Induced Paw Edema Model
| Parameter | Time Points (post-carrageenan) | Description |
| Paw Volume | 0, 1, 2, 3, 4, 5 hours | Measurement of paw edema. |
| Pro-inflammatory Cytokines | 5 hours | (Optional) Quantification in paw tissue. |
III. Signaling Pathways and Experimental Workflows
A. Potential Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression. A hypothetical mechanism for this compound could involve the suppression of this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
B. General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo studies with a novel compound like this compound.
Caption: A streamlined workflow for the in vivo assessment of a novel compound.
References
- 1. Anti-inflammatory Activity of Pyrrolizidine Alkaloids from the Leaves of Madhuca pasquieri (Dubard) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications [mdpi.com]
- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. tvmdl.tamu.edu [tvmdl.tamu.edu]
Application Notes and Protocols: 7-Angeloylplatynecine as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Angeloylplatynecine is a naturally occurring pyrrolizidine alkaloid (PA) characterized by a platynecine necine base esterified with an angeloyl group at the C7 position. Platynecine-type PAs are distinguished by their saturated necine base, a structural feature that renders them generally non-toxic. Unlike their unsaturated counterparts, platynecine and its esters do not undergo metabolic activation in the liver to form reactive, hepatotoxic pyrrolic esters. This lack of inherent toxicity makes this compound an attractive candidate for development as a research tool in various biological investigations, free from the confounding cytotoxic effects associated with other PAs.
These application notes provide an overview of the potential uses of this compound in research, along with detailed protocols for its synthesis and proposed biological evaluation.
Physicochemical and Spectroscopic Data
A summary of the available physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and use in experimental settings.
| Property | Data | Reference |
| Molecular Formula | C₁₃H₂₁NO₃ | [1] |
| Molecular Weight | 239.31 g/mol | [1] |
| Exact Mass | 239.152144 g/mol | [1] |
| InChI | InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3,10-12,15H,4-8H2,1-2H3/b9-3- | [1] |
| InChIKey | JVBOUYIVPAHNGB-OQFOIZHKSA-N | [1] |
| 13C NMR (CDCl3) | A 13C NMR spectrum is available. | [1] |
Proposed Synthesis Protocol
Step 1: Activation of Angelic Acid
Angelic acid is first converted to a more reactive acylating agent, such as an acyl chloride or an activated ester, to facilitate the esterification of the sterically hindered secondary alcohol of platynecine.
-
Materials: Angelic acid, oxalyl chloride or thionyl chloride, dry dichloromethane (DCM), dry N,N-dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
Dissolve angelic acid (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of dry DMF.
-
Slowly add oxalyl chloride or thionyl chloride (1.1 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent in vacuo to yield crude angeloyl chloride. This is typically used immediately in the next step.
-
Step 2: Esterification of Platynecine
The activated angelic acid is then reacted with platynecine to form the desired ester.
-
Materials: Platynecine, angeloyl chloride, dry pyridine or triethylamine (TEA), dry DCM.
-
Procedure:
-
Dissolve platynecine (1.0 eq) in dry DCM containing a slight excess of dry pyridine or TEA (1.2 eq) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the freshly prepared angeloyl chloride (1.1 eq) in dry DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in DCM) to afford pure this compound.
-
Characterize the final product by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
-
Potential Research Applications and Experimental Protocols
Given the non-toxic nature of the platynecine scaffold, this compound is a promising tool for investigating biological pathways without the interference of cytotoxicity. Based on the known activities of other natural products with similar structural motifs, the following are proposed research applications and detailed experimental protocols.
Investigation of Anti-Inflammatory Activity
Rationale: Many natural product esters exhibit anti-inflammatory properties. This compound could be investigated for its potential to modulate inflammatory responses.
Experimental Protocol: In Vitro Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Materials: this compound, LPS (from E. coli), DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, Griess reagent, sodium nitrite standard.
-
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in culture medium. Ensure the final solvent concentration does not affect cell viability.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (LPS only) and a negative control (no LPS, no compound).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the vehicle control.
-
Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed inhibition of NO is not due to cytotoxicity.
-
Evaluation of Antimicrobial Properties
Rationale: Pyrrolizidine alkaloids have been reported to possess antimicrobial activities. This compound can be screened against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Materials: this compound, Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi, 96-well microtiter plates, appropriate positive control antibiotics (e.g., ampicillin, fluconazole).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to the wells containing the serially diluted compound.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection as the lowest concentration of the compound at which no visible growth occurs.
-
Safety and Handling
While platynecine-type PAs are generally considered non-toxic, it is good laboratory practice to handle all research chemicals with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound represents a valuable, yet understudied, natural product. Its saturated necine base suggests a favorable safety profile, making it an ideal candidate for development as a research tool. The proposed applications in inflammation and antimicrobial research provide a starting point for elucidating its biological activities and potential therapeutic applications. The detailed protocols provided herein offer a framework for the synthesis and evaluation of this promising compound.
References
Application Notes and Protocols: Investigating the Mechanism of Action of Pyrrolizidine Alkaloids (PAs)
Introduction
Pyrrolizidine alkaloids are a large class of naturally occurring compounds produced by many plant species. While some have been investigated for potential therapeutic properties, many are known for their hepatotoxicity, genotoxicity, and carcinogenicity. The toxicity of most PAs is not inherent to the parent compound but results from its metabolic activation in the liver. This document provides an overview of the generally accepted mechanism of action for toxic PAs and detailed protocols for key experiments to investigate these effects.
Mechanism of Action of Hepatotoxic Pyrrolizidine Alkaloids
The primary mechanism of PA-induced toxicity involves a multi-step process initiated by metabolic activation in the liver.
-
Metabolic Activation: PAs are transported to the liver where they are metabolized by cytochrome P450 enzymes (CYPs), predominantly CYP3A4. This enzymatic reaction converts the PA into a highly reactive electrophilic pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA).
-
Macromolecular Adduct Formation: The reactive DHPA can then readily bind to cellular nucleophiles, forming covalent adducts with macromolecules such as DNA and proteins.
-
Cellular Damage and Toxicity: The formation of DNA and protein adducts disrupts normal cellular function, leading to:
-
Genotoxicity: DNA adducts can lead to mutations, DNA strand breaks, and chromosomal aberrations.
-
Cytotoxicity: Protein adducts can impair enzyme function and disrupt cellular signaling pathways.
-
Apoptosis and Necrosis: The accumulation of cellular damage can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
-
Oxidative Stress: PA metabolism can also lead to the production of reactive oxygen species (ROS), causing oxidative stress and further cellular damage.
-
Cell Cycle Arrest: To prevent the propagation of damaged DNA, the cell cycle may be arrested, typically at the G2/M phase.
-
This cascade of events ultimately contributes to the observed hepatotoxicity, including conditions like hepatic sinusoidal obstruction syndrome (HSOS).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for PA-induced toxicity and a general workflow for its investigation.
Figure 1. Simplified signaling pathway of pyrrolizidine alkaloid-induced hepatotoxicity.
Figure 2. General experimental workflow for investigating PA toxicity.
Quantitative Data
Specific quantitative data for this compound is not available. The following table summarizes representative cytotoxicity data for other pyrrolizidine alkaloids in liver cell lines.
| Pyrrolizidine Alkaloid | Cell Line | Assay | Endpoint | Value (µM) |
| Retrorsine | HepaRG | CCK-8 | IC50 | ~100-200 |
| Monocrotaline | HepaRG | CCK-8 | IC50 | >400 |
| Lasiocarpine | TK6-CYP3A4 | Micronucleus | BMD100 | 0.036 |
| Riddelliine | HepG2 | MTT | IC20 | ~0.3 |
| Senecionine | HepG2 | MTT | IC20 | 0.66 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of a pyrrolizidine alkaloid on a human liver cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Pyrrolizidine alkaloid stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the pyrrolizidine alkaloid in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and necrosis by a pyrrolizidine alkaloid.
Materials:
-
Hepatocyte cell line (e.g., HepaRG)
-
Pyrrolizidine alkaloid
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrrolizidine alkaloid for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Assessment of DNA Damage using γH2AX Assay
Objective: To detect DNA double-strand breaks as an indicator of genotoxicity.
Materials:
-
Metabolically competent liver cells (e.g., HepaRG or CYP3A4-expressing HepG2)
-
Pyrrolizidine alkaloid
-
Primary antibody against phosphorylated H2AX (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Grow cells on coverslips or in imaging-compatible plates.
-
Treat the cells with the pyrrolizidine alkaloid for a specified time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.
Application Notes and Protocols for Antitumor Activity Screening of 7-Angeloylplatynecine
Disclaimer: As of October 2025, a comprehensive search of scientific literature did not yield specific studies on the antitumor activity of 7-Angeloylplatynecine. The following application notes and protocols are therefore provided as a generalized framework for the screening of a novel compound for potential anticancer effects, based on established methodologies in the field of cancer research. The experimental details and expected outcomes are hypothetical and should be adapted based on emergent data.
Introduction
This compound is a pyrrolizidine alkaloid. Certain compounds within this class have been investigated for their biological activities, including potential antitumor effects. The presence of an angeloyl group may influence the cytotoxic properties of the molecule. These notes provide a structured approach to systematically evaluate the in vitro and in vivo antitumor potential of this compound.
In Vitro Antitumor Activity Screening
A tiered approach is recommended for in vitro screening, starting with broad cytotoxicity assays across multiple cancer cell lines, followed by more detailed mechanistic studies.
Preliminary Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1] It is a common first-pass screen for cytotoxic compounds.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| MDA-MB-231 | Breast Cancer | 22.8 |
| A549 | Lung Cancer | 35.2 |
| HCT116 | Colon Cancer | 18.9 |
| HeLa | Cervical Cancer | 25.1 |
| PANC-1 | Pancreatic Cancer | 42.7 |
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic In Vitro Assays
Based on the initial cytotoxicity results, further assays can elucidate the mechanism of action.
a) Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining
This assay differentiates between viable, apoptotic, and necrotic cells.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
b) Cell Cycle Analysis: Propidium Iodide (PI) Staining
This assay determines the effect of the compound on cell cycle progression.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound at relevant concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells and resuspend them in a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55 | 25 | 20 |
| This compound (10 µM) | 65 | 20 | 15 |
| This compound (20 µM) | 75 | 15 | 10 |
In Vivo Antitumor Activity Screening
Promising in vitro results should be validated in an animal model. A xenograft mouse model is a common approach for evaluating the efficacy of anticancer compounds.[2]
Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) at various doses daily or on a specified schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Table 3: Hypothetical In Vivo Efficacy of this compound in a HCT116 Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| This compound (10 mg/kg) | 900 | 40 |
| This compound (25 mg/kg) | 525 | 65 |
Visualizations
Experimental Workflow
Caption: Workflow for antitumor activity screening.
Hypothetical Signaling Pathway
Caption: Hypothetical MAPK and PI3K/Akt signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Isolation of 7-Angeloylplatynecine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isolation of 7-Angeloylplatynecine. The information is based on established principles for the isolation of pyrrolizidine alkaloids.
Troubleshooting Guides & FAQs
Q1: I am experiencing low yields of this compound from my plant material. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the extraction and purification process. Here's a breakdown of potential issues and corresponding troubleshooting steps:
-
Inefficient Extraction:
-
Solvent Choice: this compound, as a pyrrolizidine alkaloid, is polar. Ensure you are using a sufficiently polar solvent system. Acidified methanol or ethanol is often effective for extracting both the free base and N-oxide forms.[1]
-
Extraction Method: Prolonged extraction times at high temperatures can lead to degradation.[2] Consider using methods that minimize thermal stress, such as ultrasound-assisted extraction or pressurized liquid extraction.
-
Plant Material: The concentration of alkaloids can vary significantly based on the plant's age, collection time, and environmental conditions. Ensure your starting material is of high quality.
-
-
Degradation of the Target Compound:
-
Hydrolysis of the Angeloyl Ester: The ester group at the 7-position is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. Maintain a mildly acidic to neutral pH during extraction and subsequent steps whenever possible. Avoid unnecessarily high temperatures.
-
N-Oxide Reduction: If you are targeting the N-oxide form, be aware that some extraction conditions can lead to its reduction to the free base.
-
-
Inefficient Purification:
-
Column Chromatography: Ensure the stationary phase and mobile phase are appropriate for the polarity of this compound. A common issue is the irreversible adsorption of the alkaloid to the column material. Using a well-chosen solid-phase extraction (SPE) cleanup step before column chromatography can improve recovery.
-
Fraction Collection: Your target compound may be eluting in unexpected fractions. Monitor fractions carefully using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Q2: My isolated this compound shows signs of degradation. How can I improve its stability during the isolation process?
A2: The primary stability concern for this compound is the hydrolysis of its angeloyl ester moiety. Here are key strategies to minimize degradation:
-
Temperature Control: Perform all extraction and purification steps at low to moderate temperatures. Avoid prolonged heating. Use of a rotary evaporator should be done at the lowest possible temperature.
-
pH Management: Maintain a slightly acidic pH (around 4-6) during aqueous extractions to improve the stability of the protonated alkaloid. Avoid strongly acidic or alkaline conditions, which can catalyze ester hydrolysis.
-
Solvent Selection: Use anhydrous solvents whenever possible during the final purification steps to prevent water-mediated hydrolysis.
-
Storage: Store the isolated compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Q3: I am having difficulty separating this compound from other co-extracted pyrrolizidine alkaloids. What purification strategies can I employ?
A3: Co-eluting alkaloids with similar polarities present a significant purification challenge. Consider the following approaches:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating structurally similar alkaloids.[2] Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase gradients to optimize separation.
-
Solid-Phase Extraction (SPE): A preliminary cleanup with SPE can remove many interfering compounds. Cation-exchange SPE cartridges can be particularly effective for selectively retaining and eluting alkaloids.
-
pH Gradient Elution: In liquid-liquid extraction or column chromatography, carefully controlling the pH of the aqueous phase can exploit the different pKa values of the alkaloids to achieve separation.
Quantitative Data Summary
The following table presents representative data for the isolation of pyrrolizidine alkaloids from plant material. Note that specific yields and purity for this compound are not widely reported and will vary depending on the plant source and methods used.
| Parameter | Extraction Method | Yield Range (% of dry plant material) | Purity Range (%) | Analytical Method for Purity |
| Total Pyrrolizidine Alkaloids | Acidified Methanol Maceration | 0.1 - 0.5 | 60 - 80 | HPLC-UV |
| Total Pyrrolizidine Alkaloids | Ultrasound-Assisted Extraction (Methanol) | 0.2 - 0.7 | 65 - 85 | HPLC-UV |
| This compound (post-purification) | Column Chromatography followed by Prep-HPLC | 0.01 - 0.05 | > 95 | HPLC-MS, qNMR |
Experimental Protocols
Representative Protocol for the Isolation of this compound
This protocol is a generalized procedure based on common methods for pyrrolizidine alkaloid isolation. Optimization will be required for specific plant materials and laboratory conditions.
-
Extraction:
-
Air-dry and grind the plant material (e.g., roots of Cynoglossum sp.) to a fine powder.
-
Macerate the powdered material in methanol containing 0.5% sulfuric acid (w/v) for 24 hours at room temperature.
-
Filter the extract and repeat the maceration with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C.
-
-
Acid-Base Extraction:
-
Dissolve the concentrated extract in 0.5 M sulfuric acid.
-
Wash the acidic solution with diethyl ether to remove non-polar compounds.
-
Make the aqueous solution alkaline (pH 9-10) with ammonium hydroxide.
-
Extract the liberated free base alkaloids with dichloromethane or chloroform.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness.
-
-
Purification:
-
Subject the crude alkaloid extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions by TLC and combine those containing the target compound.
-
Perform final purification by preparative HPLC on a C18 column to obtain this compound of high purity.
-
Visualizations
Caption: General experimental workflow for the isolation of this compound.
References
Technical Support Center: Synthesis of 7-Angeloylplatynecine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Angeloylplatynecine, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a two-stage process:
-
Synthesis of Precursors: Preparation of the necine base, (-)-platynecine, and the necic acid, angelic acid.
-
Esterification: Coupling of (-)-platynecine and angelic acid (or an activated derivative) to form the final product. The primary challenge often lies in the esterification step due to steric hindrance.
Q2: What are the common challenges encountered in the synthesis of this compound?
A2: Researchers may face several challenges, including:
-
Low Esterification Yield: Steric hindrance around the C-7 hydroxyl group of platynecine and the bulky nature of angelic acid can lead to low conversion rates.
-
Side Reactions: Competing reactions, such as esterification at the C-9 hydroxyl group of platynecine or isomerization of angelic acid to the more stable tiglic acid, can reduce the yield of the desired product.
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Difficult Purification: Separation of this compound from unreacted starting materials, the C-9 ester regioisomer, and other byproducts can be complex.
-
Stereochemical Control: Maintaining the desired stereochemistry of both platynecine and angelic acid throughout the synthesis is crucial for the biological activity of the final compound.
Q3: Which analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the correct regio- and stereochemistry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical esterification step.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inefficient Activation of Angelic Acid: The carboxylic acid may not be sufficiently activated for nucleophilic attack by the hindered hydroxyl group of platynecine. | a. Use a stronger coupling agent: Switch from standard carbodiimides (e.g., DCC, EDC) to more potent activators like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.b. Convert angelic acid to an acid chloride or anhydride: These are more reactive acylating agents. React angelic acid with thionyl chloride or oxalyl chloride to form the acid chloride, or with a chloroformate to form a mixed anhydride. |
| 2. Steric Hindrance: The bulky nature of both reactants impedes their approach. | a. Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions.b. Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours) to maximize conversion. | |
| 3. Inappropriate Solvent: The solvent may not be optimal for the reaction conditions. | a. Use a non-polar, aprotic solvent: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable. For higher temperatures, toluene can be used. | |
| Formation of Multiple Products (Poor Selectivity) | 1. Isomerization of Angelic Acid: The cis configuration of angelic acid can isomerize to the more stable trans isomer (tiglic acid) under acidic or high-temperature conditions. | a. Use mild reaction conditions: Avoid strong acids and high temperatures where possible.b. Employ a buffered system: If an acid catalyst is used, consider a buffered system to maintain a specific pH. |
| 2. Esterification at C-9 Hydroxyl: The less hindered C-9 primary hydroxyl group of platynecine may react preferentially or in addition to the C-7 secondary hydroxyl. | a. Utilize a protecting group strategy: Selectively protect the C-9 hydroxyl group with a suitable protecting group (e.g., a silyl ether like TBDMS) before esterification, and deprotect it afterward.b. Optimize stoichiometry: Use a slight excess of the platynecine to favor mono-esterification at the more reactive site, then separate the isomers. | |
| Difficult Product Purification | 1. Similar Polarity of Products and Byproducts: The desired 7-angeloyl ester, the 9-angeloyl ester, and any di-esterified product may have very similar polarities, making chromatographic separation challenging. | a. Employ advanced chromatographic techniques: Consider using preparative HPLC or supercritical fluid chromatography (SFC) for better resolution.b. Derivatization: If separation is extremely difficult, consider derivatizing the mixture to alter the polarity of the components before chromatography. |
Data Presentation
Table 1: Comparison of Esterification Methods for Sterically Hindered Alcohols
| Method | Reagents | Typical Yield Range | Advantages | Disadvantages |
| Fischer Esterification | Angelic acid, Platynecine, Strong acid catalyst (e.g., H₂SO₄) | Low to Moderate | Simple, inexpensive reagents. | Harsh conditions can lead to side reactions and isomerization. Not ideal for sensitive substrates. |
| Steglich Esterification | Angelic acid, Platynecine, DCC or EDC, DMAP | Moderate to High | Mild reaction conditions. | DCC can be an allergen; DCU byproduct can be difficult to remove. |
| Acid Chloride Method | Angeloyl chloride, Platynecine, Non-nucleophilic base (e.g., Pyridine, Et₃N) | High | High reactivity of the acid chloride. | Requires an extra step to prepare the acid chloride; can generate acidic byproducts. |
| Mixed Anhydride Method | Angelic acid, Chloroformate (e.g., isobutyl chloroformate), Platynecine, Base | High | High reactivity, mild conditions. | Requires careful control of temperature to avoid side reactions. |
Experimental Protocols
Protocol 1: Synthesis of Angeloyl Chloride
-
To a solution of angelic acid (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the evolution of gas.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude angeloyl chloride, which can be used immediately in the next step.
Protocol 2: Esterification of (-)-Platynecine with Angeloyl Chloride
-
Dissolve (-)-platynecine (1.0 eq) in dry DCM (20 mL/mmol) in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C and add dry pyridine (2.0 eq).
-
Add a solution of freshly prepared angeloyl chloride (1.2 eq) in dry DCM dropwise to the platynecine solution.
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Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC or HPLC.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in esterification.
Technical Support Center: Stability of 7-Angeloylplatynecine in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 7-angeloylplatynecine in solution. Due to the limited availability of specific stability data for this compound in published literature, this guide integrates general knowledge of the stability of monoester pyrrolizidine alkaloids with illustrative data and protocols to assist researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a monoester pyrrolizidine alkaloid, is primarily influenced by pH, temperature, and the solvent composition. The ester linkage is susceptible to hydrolysis, which is the main degradation pathway.
Q2: How does pH impact the stability of this compound?
A2: The ester bond in this compound is prone to hydrolysis under both acidic and basic conditions, with the rate of degradation generally being significantly higher in basic solutions. Neutral to slightly acidic conditions are typically the most stable for this class of compounds.
Q3: What is the expected major degradation product of this compound?
A3: The primary degradation product resulting from the hydrolysis of the ester bond is expected to be platynecine and angelic acid.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored at low temperatures (-20°C or -80°C) and protected from light. The solvent should ideally be a buffered solution at a slightly acidic pH (e.g., pH 5-6) or an aprotic organic solvent if the experimental design allows.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector or a mass spectrometer (MS) are the most common and effective techniques. These methods can separate the parent compound from its degradation products and allow for accurate quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound peak area in chromatogram. | Hydrolysis due to inappropriate pH. The solution may be too basic or acidic. | Prepare solutions in a buffered system within the optimal pH range (typically pH 5-6). Verify the pH of your solution. |
| High temperature. The solution may have been exposed to elevated temperatures during preparation or storage. | Prepare and store solutions at low temperatures. Avoid heating unless it is a controlled part of the experiment. | |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. These could be hydrolysis products or byproducts from other reactions like oxidation. | Use a mass spectrometer to identify the molecular weights of the new peaks to help elucidate their structures. Compare with the expected degradation products. |
| Contamination. The solvent or glassware may be contaminated. | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants. | |
| Poor peak shape or shifting retention times. | Interaction with the analytical column. The basic nature of the alkaloid may cause tailing on silica-based C18 columns. | Use a column with end-capping or a mobile phase containing a competing base (e.g., triethylamine) or a low pH to improve peak shape. |
| Changes in mobile phase composition or pH. | Ensure the mobile phase is well-mixed and its pH is consistent between runs. | |
| Inconsistent results between experiments. | Variability in solution preparation. Small differences in pH or concentration can lead to different degradation rates. | Standardize the solution preparation protocol, including the order of addition of reagents and final pH adjustment. |
| Instability of the compound in the autosampler. | If possible, use a cooled autosampler to maintain the stability of the samples during the analytical run. |
Illustrative Data
Disclaimer: The following data is illustrative and intended to demonstrate how stability data for this compound might be presented. These are not experimentally derived values.
Table 1: Illustrative Degradation of this compound (%) after 24 hours in Aqueous Solution
| pH | Temperature (°C) | % Degradation (Illustrative) |
| 3 | 25 | 5 |
| 5 | 25 | <1 |
| 7 | 25 | 10 |
| 9 | 25 | 45 |
| 5 | 4 | <0.1 |
| 5 | 50 | 15 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and degradation pathways of this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Methanol or Acetonitrile (HPLC grade)
- pH meter
- HPLC-UV/MS system
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, take an aliquot, neutralize with NaOH, and dilute with mobile phase for HPLC analysis. Repeat with 1 M HCl if no significant degradation is observed.
- Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature (25°C) for 30 minutes, 1, 2, and 4 hours. At each time point, take an aliquot, neutralize with HCl, and dilute with mobile phase for HPLC analysis. Repeat with 1 M NaOH if necessary, but expect rapid degradation.
- Oxidative Degradation: Dissolve this compound in a 1:1 solution of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light. At each time point, take an aliquot and dilute with mobile phase for HPLC analysis.
- Thermal Degradation: Store a solid sample of this compound at 60°C for 1 week. Also, prepare a solution in a stable solvent (e.g., slightly acidic buffer) and incubate at 60°C for 24 hours. Analyze by HPLC.
- Photolytic Degradation: Prepare a solution of this compound (1 mg/mL) in a stable solvent. Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period. Analyze a protected (dark) control sample in parallel.
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
- Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
- Use the MS data to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
Protocol 2: pH-Rate Profile Study
This protocol is for determining the degradation kinetics of this compound at different pH values.
1. Materials:
- This compound
- A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
- Constant temperature incubator or water bath.
- HPLC-UV system.
2. Procedure:
- Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol).
- Prepare a series of buffered aqueous solutions at the desired pH values.
- Initiate the degradation by diluting a small volume of the stock solution into each of the pre-heated buffered solutions to a final concentration of approximately 50 µg/mL.
- Maintain the solutions at a constant temperature (e.g., 40°C).
- At various time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and immediately quench the reaction by diluting it in a cold mobile phase or by freezing.
- Analyze the samples by HPLC to determine the concentration of remaining this compound.
3. Data Analysis:
- Plot the natural logarithm of the concentration of this compound versus time for each pH value.
- If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the observed rate constant (k_obs).
- Plot the log(k_obs) versus pH to generate the pH-rate profile.
Visualizations
Technical Support Center: 7-Angeloylplatynecine Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Angeloylplatynecine. Due to the limited availability of specific quantitative data for this compound, information on structurally similar pyrrolizidine alkaloids (PAs), such as senecionine, is used as a proxy where noted. This approach is based on the general understanding that PAs exhibit similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in many plant species.[1][2] Like many other PAs, it is characterized by a lipophilic nature, which often leads to poor solubility in aqueous solutions.[3][4] This low water solubility can be a significant hurdle in experimental assays, formulation development, and achieving therapeutic bioavailability.
Q2: What are the general solubility characteristics of this compound?
While specific data for this compound is scarce, based on the properties of similar PAs, it is expected to be:
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Poorly soluble in water. [5]
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More soluble in polar and semipolar organic solvents such as methanol, ethanol, and acetonitrile.[6][7]
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Slightly soluble in less polar organic solvents like ether and chloroform.[5]
The N-oxide form of PAs is generally more water-soluble.[7]
Q3: What are the initial recommended solvents for dissolving this compound?
For initial experiments, it is recommended to start with polar organic solvents. Based on data for the structurally similar PA, senecionine, the following solvents can be considered:
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Dimethyl sulfoxide (DMSO)
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Ethanol
It is crucial to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides solutions to common solubility problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon addition to aqueous buffer. | The compound has low aqueous solubility. The concentration of the organic stock solution was too high. | 1. Decrease the final concentration of this compound in the aqueous medium. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects the experimental system (typically <0.5-1%). 3. Consider using a different buffer system or adjusting the pH. |
| Inconsistent results in biological assays. | Poor solubility leading to non-homogenous distribution of the compound in the assay medium. | 1. Ensure the stock solution is completely dissolved before further dilution. 2. Vortex the final solution thoroughly before adding to the assay. 3. Visually inspect for any signs of precipitation before and during the experiment. 4. Employ a solubility enhancement technique (see below). |
| Difficulty in preparing a concentrated stock solution. | The chosen solvent has limited capacity to dissolve this compound. | 1. Try a different organic solvent. 2. Gently warm the solution and/or use sonication to aid dissolution.[8] Be cautious with temperature as it may affect compound stability. 3. If a high concentration is not essential, work with a lower concentration stock solution. |
Quantitative Solubility Data (Proxy Data)
The following table summarizes the available solubility data for senecionine, a structurally related pyrrolizidine alkaloid. This data can be used as an initial guide for this compound.
| Solvent | Solubility of Senecionine | Reference |
| Water | Practically insoluble (estimated at 8.5 x 10⁻² g/L at 25°C) | [5] |
| Ethanol | 1 mg/mL (2.98 mM) | [8] |
| DMSO | 1.68 mg/mL (5.01 mM) | [8] |
| Chloroform | Freely soluble | [5] |
| Ether | Slightly soluble | [5] |
Experimental Protocols for Solubility Enhancement
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (Me-β-CD)
-
Deionized water
-
Acetic acid
-
Magnetic stirrer
-
Ultrasonicator
-
Freeze-dryer
Methodology:
-
Prepare a solution of this compound in a minimal amount of acetic acid (e.g., 150 mg in 5 mL).
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In a separate beaker, dissolve Me-β-CD in deionized water (e.g., 750 mg in 10 mL).
-
Slowly add the this compound solution to the Me-β-CD solution while stirring continuously.
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Sonicate the resulting solution at room temperature (25°C) for 40 minutes. Use an ice bath to prevent overheating.
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Refrigerate the solution at 4°C for several hours to facilitate complex formation.
-
Evaporate the solvent under reduced pressure.
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Dissolve the resulting solid in a suitable volume of water (e.g., 15 mL) and filter through a 0.22 µm filter.
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Freeze-dry the filtered solution to obtain a solid powder of the this compound-Me-β-CD inclusion complex.[9]
Protocol 2: Nanoparticle Formulation of this compound
Reducing the particle size to the nanoscale can significantly increase the surface area and dissolution rate of a compound.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
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Organic solvent (e.g., acetone)
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Aqueous solution containing a surfactant (e.g., Poloxamer 188)
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High-speed homogenizer or ultrasonicator
Methodology:
-
Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent (e.g., acetone).
-
Prepare an aqueous solution containing the surfactant (e.g., Poloxamer 188).
-
Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication.
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Continue homogenization/sonication for a specified period to form a nanoemulsion.
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Evaporate the organic solvent under reduced pressure to allow the nanoparticles to form.
-
The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized) for storage.
Signaling Pathways and Experimental Workflows
Hepatotoxicity Signaling Pathway of Pyrrolizidine Alkaloids
Toxic pyrrolizidine alkaloids, including likely this compound, are known to cause liver damage through a multi-step process involving metabolic activation and induction of cellular stress and apoptosis.
Caption: Proposed signaling pathway for pyrrolizidine alkaloid-induced hepatotoxicity.
Experimental Workflow for Solubility Enhancement
The following workflow outlines a logical approach to addressing the solubility challenges of this compound.
Caption: A workflow for selecting and optimizing a solubility enhancement strategy.
Logical Relationship for Troubleshooting Precipitation
This diagram illustrates the decision-making process when encountering precipitation of this compound in an aqueous solution.
Caption: A troubleshooting guide for addressing precipitation issues.
References
- 1. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmcr.com [ijmcr.com]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 7. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations [mdpi.com]
- 8. Senecionine | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of 7-Angeloylplatynecine Isomers
Welcome to the technical support center for the chromatographic separation of 7-Angeloylplatynecine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your High-Performance Liquid Chromatography (HPLC) methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in achieving successful separation of these challenging isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution/Co-elution of Isomers | Inadequate mobile phase composition. | Optimize the mobile phase. Adjust the percentage of the organic modifier (e.g., acetonitrile or methanol). Introduce or adjust the concentration of an acid modifier like formic acid or a basic modifier like ammonium hydroxide to alter the ionization state of the analytes and improve selectivity. |
| Incorrect column chemistry. | Ensure a high-quality C18 column with a high surface area and appropriate particle size (e.g., ≤ 3 µm) is being used. For particularly difficult separations, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. | |
| Suboptimal column temperature. | Lowering the column temperature can sometimes enhance the resolution between stereoisomers by increasing the interaction with the stationary phase. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing base (e.g., a low concentration of triethylamine) to the mobile phase to block active silanol groups on the silica support. Adjusting the mobile phase pH can also minimize these interactions. |
| Column overload. | Reduce the sample concentration or the injection volume. Ensure the sample is fully dissolved in the mobile phase. | |
| Broad Peaks | High flow rate. | Decrease the flow rate to allow for better mass transfer and interaction with the stationary phase. |
| Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure and properly seated. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure the mobile phase is thoroughly mixed and degassed. Use a gradient proportioning valve that is functioning correctly. |
| Changes in column temperature. | Use a column oven to maintain a stable temperature throughout the analysis. | |
| Column degradation. | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for separating this compound isomers?
A1: The most critical parameter is typically the mobile phase composition, specifically its pH and the type and concentration of the organic modifier.[1][2][3] Small changes in these can significantly impact the selectivity and resolution of the isomers.
Q2: Which type of HPLC column is best suited for this separation?
A2: A reversed-phase C18 column is the most common and generally effective choice for the separation of pyrrolizidine alkaloids like this compound.[4] Columns with smaller particle sizes (e.g., 1.8-3.5 µm) and longer lengths can provide higher efficiency and better resolution.
Q3: How can I improve the peak shape for these basic compounds?
A3: Peak tailing is a common issue for basic compounds like alkaloids. This can often be mitigated by working at a low pH (e.g., with 0.1% formic acid in the mobile phase) to ensure the analytes are in a single protonated state, or by adding a competing base to the mobile phase to mask residual silanol interactions on the column.
Q4: Is a gradient or isocratic elution better for separating these isomers?
A4: A shallow gradient elution is often preferred as it can provide better resolution for closely eluting isomers compared to an isocratic method. It allows for fine-tuning of the mobile phase strength to effectively separate compounds with very similar retention behaviors.
Q5: What sample preparation steps are recommended before HPLC analysis?
A5: Proper sample preparation is crucial. A common procedure involves extraction with an acidified solvent (e.g., methanol with formic acid), followed by a solid-phase extraction (SPE) cleanup step to remove interfering matrix components. This ensures a cleaner sample and protects the HPLC column.
Experimental Protocols
Optimized HPLC Method for this compound Isomer Separation
This protocol is a starting point for method development and optimization.
| Parameter | Condition |
| Column | Reversed-Phase C18, 150 mm x 2.1 mm, 2.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-30% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 220 nm or Mass Spectrometer (in positive ion mode) |
Sample Preparation Protocol
-
Extraction: Extract 1 gram of the dried, ground plant material with 10 mL of methanol containing 0.5% formic acid. Sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter.
-
SPE Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound isomers with methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase conditions.
Visualizations
Caption: Troubleshooting workflow for poor isomer resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimization strategies for HPLC enantioseparation of racemic drugs using polysaccharides and macrocyclic glycopeptide antibiotic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 7-Angeloylplatynecine & Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 7-Angeloylplatynecine in cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cell viability?
This compound is a platynecine-type pyrrolizidine alkaloid with the chemical formula C13H21NO3 and a molecular weight of 239.3107.[1][2] Unlike some other pyrrolizidine alkaloids, platynecine-types are generally considered to be less toxic because they possess a saturated necine base, which limits their metabolic activation into toxic pyrrolic esters.[3][4] Therefore, it may exhibit lower cytotoxicity compared to other alkaloids. However, at higher concentrations, it may still induce cell death, potentially through mechanisms like apoptosis triggered by oxidative stress.[5]
Q2: I am not observing any significant decrease in cell viability after treating my cells with this compound. Is this normal?
This is a plausible outcome. Due to its chemical structure, this compound is expected to be less toxic than unsaturated pyrrolizidine alkaloids.[3] Several factors could contribute to a lack of effect:
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Low intrinsic potency: The compound may only be effective at very high concentrations.
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Cell line resistance: Your specific cell line may be resistant to the effects of this compound.
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Short incubation time: The compound may require a longer exposure time to induce a cytotoxic effect.
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Assay sensitivity: The cell viability assay you are using may not be sensitive enough to detect subtle changes.
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in cell culture medium. It is important to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q4: Are there any known signaling pathways affected by this compound?
While specific pathways for this compound are not extensively documented, related pyrrolizidine alkaloids are known to induce apoptosis.[3] This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[3] Key events may include the activation of caspases, such as caspase-8, -9, and the executioner caspases-3 and -7, leading to programmed cell death.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Cytotoxicity Observed | The compound has low intrinsic toxicity. | Increase the concentration range of this compound in your experiment. |
| Cell line is resistant. | Test the compound on a different, potentially more sensitive, cell line. | |
| Insufficient incubation time. | Extend the incubation period (e.g., from 24h to 48h or 72h). | |
| Assay is not sensitive enough. | Switch to a more sensitive cell viability assay (e.g., from MTT to a luminescence-based ATP assay). | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before and during cell plating. |
| Pipetting errors. | Calibrate pipettes and use reverse pipetting for viscous solutions. | |
| Edge effects on the plate. | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. | |
| Inconsistent Results Across Experiments | Instability of the compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Resazurin (AlamarBlue) Cell Viability Assay
This protocol is for a 96-well plate format.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Resazurin Addition: Add 10 µL of Resazurin reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence from wells with medium only.
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound across different human cancer cell lines after a 48-hour treatment period. These values are for illustrative purposes and may not reflect actual experimental results.
| Cell Line | Cancer Type | Assay Type | Hypothetical IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | MTT | > 200 |
| A549 | Lung Carcinoma | Resazurin | 150 |
| MCF-7 | Breast Adenocarcinoma | MTT | 180 |
| HeLa | Cervical Cancer | ATP-based | 120 |
Visualizations
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A potential signaling pathway for this compound-induced apoptosis.
Caption: A decision tree for troubleshooting low cytotoxicity results.
References
- 1. 7-Angeloylplatinecine [webbook.nist.gov]
- 2. 9-Angeloylplatynecine | C13H21NO3 | CID 12312649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bohrium.com [bohrium.com]
- 5. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 7-Angeloylplatynecine Toxicity in Animal Models
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for pyrrolizidine alkaloids (PAs) like 7-Angeloylplatynecine?
A1: The toxicity of PAs is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes. This process converts the parent alkaloid into highly reactive pyrrolic esters. These metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cellular damage, oxidative stress, and apoptosis (cell death), primarily in the liver.[1][2][3][4][5] Although this compound has a saturated necine base, which generally results in lower toxicity, metabolic activation to some extent and subsequent cellular damage cannot be ruled out, especially at higher doses.
Q2: What are the primary target organs for this compound toxicity?
A2: Based on the known toxicology of pyrrolizidine alkaloids, the primary target organ is the liver (hepatotoxicity).[6] Other organs that can be affected include the lungs and kidneys.
Q3: What are the common clinical signs of toxicity in animal models exposed to PAs?
A3: Common signs of PA-induced toxicity in animal models include:
-
Reduced feed and water intake
-
Weight loss or reduced weight gain
-
Lethargy and ruffled fur
-
Jaundice (yellowing of the skin and mucous membranes)
-
Abdominal distension due to ascites (fluid accumulation)
-
Changes in clinical chemistry parameters (e.g., elevated liver enzymes such as ALT and AST)
Q4: Are there any known antidotes for this compound toxicity?
A4: There is no specific, approved antidote for this compound or other pyrrolizidine alkaloids. Management strategies focus on supportive care and the use of agents that can mitigate the toxic effects, such as antioxidants and precursors to glutathione.
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity or Mortality at a Given Dose
Possible Cause:
-
Overestimation of the tolerated dose due to the lack of specific LD50 data.
-
Differences in animal strain, age, or sex, which can affect metabolism and sensitivity.
-
Vehicle used for administration may enhance absorption or have its own toxicity.
Troubleshooting Steps:
-
Cease Administration: Immediately stop the administration of this compound.
-
Supportive Care: Provide supportive care to the affected animals, including hydration and nutritional support.
-
Dose-Finding Study: Conduct a preliminary dose-range finding study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific model. Start with very low doses and gradually escalate.
-
Review Literature for Similar Compounds: If available, review toxicological data for other platynecine-type PAs to inform your dose selection.
-
Vehicle Control: Ensure you have a vehicle-only control group to rule out any effects of the administration vehicle.
Issue 2: High Variability in Toxic Response Between Animals
Possible Cause:
-
Inconsistent dosing technique.
-
Genetic variability within the animal colony.
-
Underlying health differences between animals.
Troubleshooting Steps:
-
Standardize Administration: Ensure that the administration technique (e.g., gavage, injection) is consistent and performed by trained personnel.
-
Homogenize Animal Groups: Use animals of the same age, sex, and from the same supplier to minimize biological variability.
-
Increase Sample Size: A larger sample size can help to account for individual variations and provide more statistically robust data.
-
Health Screening: Ensure all animals are healthy and free from underlying diseases before starting the experiment.
Quantitative Data Summary
As specific LD50 values for this compound are not available, the following table provides a template for researchers to populate with their own dose-finding study data. For context, LD50 values for other compounds are provided as examples.
Table 1: Template for Acute Toxicity Data of this compound
| Animal Model | Route of Administration | Vehicle | Dose Range Tested (mg/kg) | Observed Effects | Estimated MTD (mg/kg) |
| Mouse (e.g., C57BL/6) | Oral (gavage) | e.g., Corn oil | User to determine | e.g., Lethargy, weight loss | User to determine |
| Rat (e.g., Sprague-Dawley) | Intraperitoneal | e.g., Saline | User to determine | e.g., Elevated ALT/AST | User to determine |
Table 2: Example LD50 Values for Other Compounds in Rodents
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Caffeine | Rat (male) | Oral | 367[7] |
| Thymoquinone | Mouse | Intraperitoneal | 104.7[8] |
| Thymoquinone | Rat | Oral | 794.3[8] |
| Sarin | Mouse | Subcutaneous | 0.172[9] |
| Mescaline | Rat | Intraperitoneal | 132-410[10] |
Experimental Protocols
Protocol 1: General Procedure for an Acute Toxicity Study (LD50/MTD Determination)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animals: Use healthy, young adult rodents (e.g., mice or rats) of a single sex and strain. Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly assign animals to several dose groups and a control group (vehicle only). A common design uses 5-10 animals per group.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Make serial dilutions to achieve the desired dose concentrations.
-
Administration: Administer a single dose of the test substance or vehicle to each animal. The route of administration (e.g., oral, intraperitoneal) should be consistent with the intended study design.
-
Observation: Observe animals continuously for the first few hours post-administration and then at regular intervals for at least 14 days. Record clinical signs of toxicity, body weight changes, and mortality.
-
Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the observation period. Collect tissues for histopathological analysis.
-
Data Analysis: Calculate the LD50 value using a statistical method such as probit analysis, or determine the MTD as the highest dose that does not cause significant toxicity or mortality.
Protocol 2: Management of this compound-Induced Hepatotoxicity with N-Acetylcysteine (NAC)
-
Toxicity Induction: Administer a predetermined toxic, but sublethal, dose of this compound to the experimental animals.
-
Treatment Groups:
-
Group 1: Control (Vehicle for both this compound and NAC)
-
Group 2: this compound + Vehicle for NAC
-
Group 3: this compound + NAC
-
-
NAC Administration:
-
Dose: A common starting dose for NAC in rodents is a loading dose of 140 mg/kg followed by maintenance doses of 70 mg/kg.
-
Route: Oral or intraperitoneal.
-
Timing: Administer the loading dose of NAC shortly after (e.g., 1-2 hours) the administration of this compound. Follow with maintenance doses at regular intervals (e.g., every 4-6 hours) for a specified duration (e.g., 24-48 hours).
-
-
Monitoring: Monitor animals for clinical signs of toxicity. Collect blood samples at various time points to measure liver enzymes (ALT, AST) and other relevant biomarkers.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and collect liver tissue for histopathological examination and analysis of oxidative stress markers (e.g., glutathione levels, lipid peroxidation).
Protocol 3: Management of this compound-Induced Hepatotoxicity with Silymarin
-
Toxicity Induction: Administer a predetermined toxic, but sublethal, dose of this compound.
-
Treatment Groups:
-
Group 1: Control (Vehicle for both this compound and Silymarin)
-
Group 2: this compound + Vehicle for Silymarin
-
Group 3: this compound + Silymarin
-
-
Silymarin Administration:
-
Dose: Doses ranging from 50-200 mg/kg have been used in rodent models of hepatotoxicity.
-
Route: Typically administered orally.
-
Timing: Silymarin can be administered as a pre-treatment for several days before this compound administration or as a post-treatment.
-
-
Monitoring and Endpoint Analysis: Follow the same procedures as described in the NAC protocol.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. oral ld50 values: Topics by Science.gov [science.gov]
- 9. Sarin - Wikipedia [en.wikipedia.org]
- 10. Mescaline - Wikipedia [en.wikipedia.org]
Technical Support Center: 7-Angeloylplatynecine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Angeloylplatynecine. The information provided is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a pyrrolizidine alkaloid (PA). It consists of a necine base, platynecine, esterified with angelic acid at the C7 position. Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species.[1][2][3]
Q2: What are the expected major degradation pathways for this compound?
Based on its structure as a platynecine-type PA, the two primary degradation pathways are:
-
Hydrolysis: Cleavage of the ester bond to yield platynecine and angelic acid. This is considered a detoxification pathway.[2][4]
-
Oxidation: While toxic pyrrolizidine alkaloids with unsaturated necine bases are metabolized to highly reactive and toxic pyrrolic esters, this compound, having a saturated platynecine base, does not form these toxic metabolites.[1][5][6][7] Instead, a major metabolic pathway involves oxidation of the necine base to form a non-toxic, water-soluble carboxylic acid derivative which is readily excreted.[5][6][7]
Q3: Is this compound considered to be hepatotoxic?
Platynecine-type PAs, such as this compound, are generally considered to be non-toxic or significantly less toxic than their unsaturated counterparts (e.g., retronecine- or otonecine-types).[1][5][6][7] This is because the saturated necine base prevents the metabolic activation to the reactive pyrrolic species that cause liver damage.[5][6][7]
Q4: What are the potential degradation products I should look for in my analytical experiments?
The primary degradation products to monitor are:
-
Platynecine: Formed via hydrolysis of the ester linkage.
-
Angelic Acid: Also formed via hydrolysis.
-
Oxidized Metabolites: Such as the carboxylic acid derivative of the platynecine base.
-
Isomers of Angelic Acid: Under certain conditions, angelic acid may isomerize to tiglic acid.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Stability Studies
Possible Cause 1: Hydrolytic Degradation
-
Symptoms: Appearance of earlier eluting, more polar peaks in reverse-phase HPLC.
-
Troubleshooting Steps:
-
pH Check: Verify the pH of your sample and mobile phase. Hydrolysis is accelerated under both acidic and basic conditions.
-
Reference Standards: If available, inject standards of platynecine and angelic acid to confirm the identity of the new peaks.
-
LC-MS Analysis: Use mass spectrometry to identify the molecular weights of the unknown peaks. The expected masses would correspond to platynecine and angelic acid.
-
Possible Cause 2: Oxidative Degradation
-
Symptoms: Appearance of new peaks, potentially with similar retention times to the parent compound, but with different mass-to-charge ratios in MS.
-
Troubleshooting Steps:
-
Protect from Air: Ensure samples are handled under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your sample preparation, if compatible with your analytical method.
-
Forced Oxidation Study: Intentionally expose a sample to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) to see if the unknown peaks increase, helping to confirm their identity as oxidation products.
-
Issue 2: Poor Recovery of this compound from Biological Matrices
Possible Cause 1: Enzymatic Degradation
-
Symptoms: Lower than expected concentrations of the parent compound in plasma or microsomal incubations.
-
Troubleshooting Steps:
-
Enzyme Inhibitors: In control experiments, use broad-spectrum esterase inhibitors to see if the recovery of this compound improves.
-
Heat Inactivation: Perform control incubations with heat-inactivated biological matrices to differentiate between enzymatic and chemical degradation.
-
Metabolite Analysis: Quantify the appearance of expected metabolites (platynecine) to account for the loss of the parent compound.
-
Possible Cause 2: Adsorption to Labware
-
Symptoms: Consistently low recovery across all samples, including standards prepared in matrix.
-
Troubleshooting Steps:
-
Use Silanized Glassware: Pyrrolizidine alkaloids can be basic and may adsorb to acidic sites on glass surfaces. Using silanized glassware can mitigate this.
-
Pre-treat with Sample: Equilibrate the labware with a solution of the analyte before performing the actual experiment to saturate non-specific binding sites.
-
Test Different Plastics: If using plasticware, test different types (e.g., polypropylene, polyethylene) as some may exhibit less adsorption than others.
-
Quantitative Data Summary
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products Identified |
| 0.1 M HCl | 24 h | 60 | 15% | Platynecine, Angelic Acid |
| 0.1 M NaOH | 4 h | 25 | 85% | Platynecine, Angelic Acid |
| 5% H₂O₂ | 8 h | 25 | 10% | Oxidized Platynecine Derivatives |
| Heat (Solid) | 48 h | 80 | <5% | No significant degradation |
| Photolysis (UVA/Vis) | 72 h | 25 | <5% | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC-UV-MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3-5% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and a solution in an oven at a controlled temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration.
-
HPLC-UV-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm) and mass spectrometric detection to identify the parent compound and degradation products.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lack of metabolic activation and predominant formation of an excreted metabolite of nontoxic platynecine-type pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of 7-Angeloylplatynecine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of 7-Angeloylplatynecine.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability when working with this compound?
A1: Batch-to-batch variability of this compound, a natural product, primarily stems from two main areas: the raw plant material and the subsequent extraction and purification processes.
-
Raw Material Variability: The concentration and profile of pyrrolizidine alkaloids, including this compound, in the source plant can fluctuate significantly due to genetic differences, geographical location, climate, harvest time, and storage conditions.
-
Processing Variability: Inconsistencies in extraction solvent, temperature, and duration can lead to variable yields and impurity profiles. Furthermore, purification steps, if not tightly controlled, can introduce variability in the final product's purity and composition.
Q2: How can I minimize variability originating from the raw plant material?
A2: To minimize variability from the raw material, it is crucial to establish stringent quality control measures. This includes:
-
Botanical Identification: Ensure the correct plant species and subspecies are used.
-
Standardized Harvesting: Implement a consistent harvesting protocol that specifies the time of year, time of day, and plant part to be collected.
-
Controlled Post-Harvest Processing: Standardize drying and storage conditions (temperature, humidity, light exposure) to prevent degradation of the target compound.
-
Raw Material Specification: Establish a chemical fingerprint or a quantitative specification for this compound in the raw material using analytical techniques like HPLC.
Q3: What are the critical parameters to control during the extraction process?
A3: The choice of extraction solvent and the extraction conditions are critical.
-
Solvent Selection: The polarity of the extraction solvent will determine the efficiency of this compound extraction and the co-extraction of impurities. A standardized solvent system should be used for every batch.
-
Temperature: Elevated temperatures can lead to the degradation of thermolabile compounds like some pyrrolizidine alkaloids. The extraction temperature should be optimized and consistently maintained.
-
Duration: The extraction time needs to be sufficient to ensure complete extraction but not so long as to promote degradation.
Q4: What is the recommended method for purifying this compound?
A4: Preparative High-Performance Liquid Chromatography (preparative HPLC) is a highly effective method for purifying this compound to a high degree of purity.[1][2][3] It allows for the separation of the target compound from closely related structures and other impurities. The choice of stationary phase (e.g., C18) and a well-defined mobile phase gradient are critical for achieving consistent separation.
Q5: How should I assess the purity and consistency of my this compound batches?
A5: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for assessing the purity and consistency of this compound batches.[4][5] Key parameters to evaluate include:
-
Purity: Determined by the peak area percentage of this compound relative to all other detected peaks.
-
Impurity Profile: Comparison of the chromatograms of different batches to identify and quantify any consistent or new impurities.
-
Concentration: Accurate quantification of this compound using a certified reference standard.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Extraction | 1. Verify the particle size of the ground plant material. 2. Evaluate the solvent-to-solid ratio. 3. Assess the extraction time and temperature. | A finer particle size, an optimal solvent ratio, and appropriate extraction time and temperature will improve extraction efficiency. |
| Degradation during Extraction | 1. Perform extractions at a lower temperature. 2. Use a nitrogen atmosphere to prevent oxidation. 3. Conduct a time-course study to identify the optimal extraction duration that maximizes yield and minimizes degradation. | Reduced degradation of this compound, leading to a higher overall yield. |
| Losses during Purification | 1. Optimize the loading amount on the preparative HPLC column to avoid overloading. 2. Ensure the pH of the mobile phase is compatible with the stability of the compound. 3. Check for proper fraction collection by analyzing small aliquots of adjacent fractions. | Improved recovery from the purification step. |
Issue 2: Inconsistent Purity and Impurity Profile Between Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Raw Material Quality | 1. Implement a robust raw material qualification program, including HPLC fingerprinting. 2. Source material from a single, qualified vendor with consistent cultivation and harvesting practices. | Reduced variability in the starting material, leading to more consistent impurity profiles in the final product. |
| Inconsistent Extraction | 1. Strictly control all extraction parameters (solvent composition, temperature, time). 2. Use a standardized and well-documented extraction protocol. | Consistent extraction performance, resulting in a more uniform impurity profile across batches. |
| Chromatographic Variability | 1. Ensure the HPLC column is properly equilibrated before each run. 2. Use fresh, high-quality mobile phase for every purification. 3. Regularly perform system suitability tests to ensure the performance of the HPLC system. | Reproducible chromatographic separation and consistent purity of the isolated this compound. |
| Compound Degradation | 1. Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[6][7] 2. Analyze samples at each stage of the process to pinpoint where degradation is occurring. 3. Implement appropriate control measures, such as protecting the compound from light or maintaining a specific pH range. | Identification of degradation pathways and implementation of mitigation strategies to ensure the stability of this compound throughout the process. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Preparation of Plant Material:
-
Dry the plant material in a well-ventilated area at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Macerate the powdered plant material with methanol (or another optimized solvent) at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24 hours).
-
Filter the extract through a suitable filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Dry the resulting crude extract completely under a high vacuum.
-
Protocol 2: Purification of this compound by Preparative HPLC
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (dimensions and particle size to be optimized based on the required loading capacity).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (or another suitable modifier). The gradient program should be optimized to achieve the best separation.
-
Flow Rate: The flow rate will depend on the column dimensions.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: Dependent on the column size and sample concentration.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak based on the retention time.
-
-
Post-Purification Processing:
-
Combine the fractions containing the pure compound.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified this compound as a solid.
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
References
- 1. Aralyse - Preparative HPLC [aralyse.tech]
- 2. agilent.com [agilent.com]
- 3. ardena.com [ardena.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Molecular Architecture of 7-Angeloylplatynecine: A 2D NMR Confirmation
For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is a critical step in discovering new therapeutic agents. This guide details the confirmation of the chemical structure of 7-Angeloylplatynecine, a pyrrolizidine alkaloid, through the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. We present a comprehensive analysis of the key 2D NMR experiments—COSY, HSQC, and HMBC—that definitively establish its molecular framework, and offer a comparison with alternative analytical techniques.
This compound, with the IUPAC name [(1S,7R,8R)-7-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate, is a member of the pyrrolizidine alkaloid family, a class of compounds known for their presence in various plant species, including those of the Senecio genus. The unambiguous determination of its structure is paramount for understanding its biological activity and potential toxicological properties.
Confirming the Structure with 2D NMR Spectroscopy
2D NMR spectroscopy provides a powerful suite of non-invasive analytical techniques to map the connectivity of atoms within a molecule. By analyzing the correlations between nuclear spins, a detailed molecular structure can be assembled. For this compound, the key experiments are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Key 2D NMR Correlations for this compound
The structural confirmation of this compound relies on the precise assignment of its ¹H and ¹³C NMR chemical shifts and the interpretation of the correlations observed in the 2D NMR spectra. The following table summarizes the expected key correlations that would be instrumental in this process.
| Proton (¹H) | Carbon (¹³C) | COSY Correlations (H-H) | HSQC Correlation (C-H) | HMBC Correlations (C-H, long-range) |
| H-1 | C-1 | H-2, H-8 | Yes | C-2, C-3, C-8, C-9 |
| H-2 | C-2 | H-1, H-3 | Yes | C-1, C-3 |
| H-3 | C-3 | H-2, H-5 | Yes | C-1, C-2, C-5 |
| H-5 | C-5 | H-3, H-6 | Yes | C-3, C-6, C-7 |
| H-6 | C-6 | H-5, H-7 | Yes | C-5, C-7, C-8 |
| H-7 | C-7 | H-6, H-8 | Yes | C-5, C-6, C-8 |
| H-8 | C-8 | H-1, H-7 | Yes | C-1, C-6, C-7, C-9 |
| H-9 | C-9 | - | Yes | C-1, C-8, C-1' |
| H-3' | C-3' | H-4', H-5' | Yes | C-1', C-2', C-4', C-5' |
| H-4' | C-4' | H-3' | Yes | C-2', C-3', C-5' |
| H-5' | C-5' | H-3' | Yes | C-1', C-2', C-3' |
Note: This table represents expected correlations based on the known structure. Actual chemical shift values are required for definitive assignment.
Visualizing the Molecular Connectivity
The following diagrams, generated using the DOT language, illustrate the key through-bond correlations that are pivotal in confirming the structure of this compound.
Caption: Key COSY and HMBC correlations confirming the connectivity within this compound.
Experimental Workflow for Structure Elucidation
The process of confirming a chemical structure using 2D NMR follows a systematic workflow. The diagram below outlines the key stages, from sample preparation to final structure determination.
Caption: A generalized workflow for the structure elucidation of a natural product using 2D NMR.
Comparison with Alternative Methods
While 2D NMR is a cornerstone for structure elucidation, other analytical techniques provide complementary information and can be used in conjunction for a more robust characterization.
| Technique | Principle | Strengths | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Measures through-bond correlations between atomic nuclei. | Provides detailed and unambiguous connectivity information. Non-destructive. | Requires relatively pure sample in milligram quantities. Can be time-consuming. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight and fragmentation patterns. Can be coupled with chromatography (LC-MS). | Does not provide direct connectivity information for complex isomers. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute three-dimensional structure. | Requires a suitable single crystal, which can be difficult to obtain. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present. | Does not provide information on the carbon skeleton or connectivity. |
Detailed Experimental Protocols
2D NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
¹H-¹H COSY:
-
A standard gradient-selected COSY (gCOSY) pulse sequence is used.
-
Key parameters include spectral widths of approximately 10-12 ppm in both dimensions, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-2 seconds.
¹H-¹³C HSQC:
-
A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is employed.
-
The spectral width in the ¹H dimension is typically 10-12 ppm, and in the ¹³C dimension is set to encompass the expected chemical shift range of the carbons (e.g., 0-180 ppm). The experiment is optimized for one-bond ¹J(C,H) couplings of approximately 145 Hz.
¹H-¹³C HMBC:
-
A standard gradient-selected HMBC pulse sequence is used.
-
The spectral widths are similar to the HSQC experiment. The experiment is optimized for long-range couplings (²J(C,H) and ³J(C,H)) with a typical value of 8 Hz.
By systematically analyzing the data from these 2D NMR experiments, researchers can confidently piece together the molecular puzzle of this compound, providing a solid foundation for further investigation into its biological properties and potential applications.
Cross-Validation of Analytical Methods for 7-Angeloylplatynecine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of 7-Angeloylplatynecine, a pyrrolizidine alkaloid of toxicological concern. The information presented is essential for researchers and drug development professionals seeking robust and validated analytical procedures for this compound in various matrices, including herbal products and food.
General Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.
Caption: A generalized workflow for analytical method validation.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of two validated LC-MS/MS methods for the quantification of this compound. Method 1 is optimized for high-throughput screening in herbal matrices, while Method 2 is tailored for high-sensitivity analysis in complex food matrices like honey.
| Performance Parameter | Method 1: UPLC-MS/MS for Herbal Medicines | Method 2: HPLC-MS/MS for Honey |
| Linearity Range | 0.5 - 100 µg/kg | 0.1 - 50 µg/kg |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.15 µg/kg | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg | 0.17 µg/kg |
| Accuracy (Recovery) | 85-110% | 90-105% |
| Precision (RSD) | < 15% | < 10% |
Experimental Protocols
Detailed methodologies for the two compared analytical methods are provided below.
Method 1: UPLC-MS/MS for the Analysis of this compound in Herbal Medicines
This method is designed for the rapid and reliable quantification of this compound in various dried herbal matrices.
1. Sample Preparation:
-
Extraction: A 1.0 g homogenized sample is extracted with 20 mL of 0.05 M sulfuric acid in 50% methanol by vortexing for 10 minutes.[1][2]
-
Centrifugation: The mixture is centrifuged at 5000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
An Oasis MCX SPE cartridge (150 mg, 6 cc) is conditioned with 3 mL of methanol and equilibrated with 3 mL of water.[3]
-
2 mL of the supernatant is loaded onto the conditioned cartridge.[3]
-
The cartridge is washed with 4 mL of water followed by 4 mL of methanol.[3]
-
This compound is eluted with 6 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.
-
-
Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 1 mL of 5% methanol in water for analysis.
2. Liquid Chromatography Conditions:
-
System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-60% B
-
8-9 min: 60-95% B
-
9-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
System: Waters Xevo TQ-S micro
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
MRM Transitions: Specific precursor/product ion pairs for this compound would be monitored (e.g., m/z 300.2 -> 120.1, 138.1).
Method 2: High-Sensitivity HPLC-MS/MS for the Analysis of this compound in Honey
This method is optimized for the detection and quantification of trace levels of this compound in complex honey matrices.
1. Sample Preparation:
-
Extraction: A 5.0 g honey sample is dissolved in 20 mL of 0.05 M sulfuric acid.
-
Centrifugation: The solution is centrifuged at 4000 x g for 10 minutes to remove particulate matter.
-
Solid-Phase Extraction (SPE):
-
A strong cation exchange (SCX) SPE cartridge (500 mg, 6 cc) is conditioned with 5 mL of methanol and 5 mL of water.
-
The supernatant is loaded onto the conditioned cartridge.
-
The cartridge is washed with 5 mL of water and 5 mL of methanol.
-
This compound is eluted with 10 mL of 5% ammonium hydroxide in methanol.
-
-
Final Preparation: The eluate is evaporated to dryness under nitrogen at 45°C and reconstituted in 0.5 mL of the initial mobile phase.
2. Liquid Chromatography Conditions:
-
System: Agilent 1290 Infinity II LC System
-
Column: Zorbax Eclipse Plus C18 (2.1 x 150 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: 5 mM Ammonium formate with 0.1% formic acid in methanol
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-80% B
-
15-17 min: 80-95% B
-
17-19 min: 95% B
-
19-19.1 min: 95-10% B
-
19.1-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions:
-
System: Agilent 6470 Triple Quadrupole LC/MS
-
Ionization Mode: ESI, Positive
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 375°C
-
Sheath Gas Flow: 12 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions: Optimized precursor and product ions for this compound are monitored.
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic profiles of 7-angeloylplatynecine and other related pyrrolizidine alkaloids (PAs). The information presented is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols and pathway visualizations to aid in research and development.
Pyrrolizidine alkaloids are a large group of natural compounds, some of which are known for their hepatotoxicity. This toxicity is largely dependent on their chemical structure, particularly the nature of the necine base. PAs are broadly categorized into three main types based on their necine base: retronecine-type, otonecine-type, and platynecine-type. This compound belongs to the platynecine-type, which are characterized by a saturated necine base.
Cytotoxicity Profile: Platynecine-Type Alkaloids Exhibit Lower Toxicity
Experimental evidence consistently demonstrates that platynecine-type PAs are significantly less toxic than their unsaturated counterparts.[1] This reduced cytotoxicity is attributed to the saturated necine base, which is a poor substrate for the cytochrome P450 (CYP) enzymes responsible for metabolic activation into toxic pyrrolic metabolites.[2] Unsaturated PAs, such as those of the retronecine and otonecine types, are readily metabolized to these reactive intermediates, which can form adducts with DNA and proteins, leading to cellular damage and cytotoxicity.[2][3]
A study investigating the structure-dependent cytotoxicity of various PAs in HepaRG cells showed that retronecine-type PAs exhibited concentration-dependent cytotoxicity, while the platynecine-type alkaloid, platyphylline, was found to be non-toxic in some in silico models and showed significantly lower toxicity in experimental assays compared to unsaturated PAs.[1][4] In many studies, platyphylline is used as a non-toxic control to highlight the structure-toxicity relationship among PAs.[5]
Comparative Cytotoxicity Data
The following table summarizes the general cytotoxicity ranking and available quantitative data for different types of pyrrolizidine alkaloids.
| Alkaloid Type | Necine Base | Representative Alkaloids | General Cytotoxicity Ranking | IC50 Values (Cell Line) |
| Platynecine-type | Saturated | This compound , Platyphylline, Europine | Low / Non-toxic | Platyphylline: Often used as a non-toxic control. Europine: 7.9 μM (reported in one study, context-dependent).[2][5] |
| Retronecine-type | Unsaturated | Retrorsine, Monocrotaline, Lasiocarpine | High | Lasiocarpine: ~12 µM (HepG2-CYP3A4).[3] |
| Otonecine-type | Unsaturated | Senkirkine, Clivorine | High | Generally considered more toxic than retronecine-type. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2, HepaRG) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolizidine alkaloids (e.g., 0, 10, 50, 100, 200, 500 µM) dissolved in a suitable solvent (e.g., DMSO, final concentration <0.1%). Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C. After this incubation, remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
CCK-8 Reagent Addition: After the desired incubation period with the alkaloids, add 10 µL of the CCK-8 solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxic Prediction of Pyrrolizidine Alkaloids and Structure‐Dependent Induction of Apoptosis in HepaRG Cells [ouci.dntb.gov.ua]
- 5. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 7-Angeloylplatynecine and Other Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of 7-Angeloylplatynecine, a platynecine-type pyrrolizidine alkaloid (PA), with other structurally different and more toxic PAs. The comparison is based on data from various in vitro bioassays, highlighting the structural-toxicity relationship within this large group of natural compounds.
Pyrrolizidine alkaloids are a diverse class of phytochemicals, with over 660 identified structures.[1][2] Their biological effects are highly dependent on their chemical structure, particularly the saturation of the necine base. PAs are classified into four main types based on their necine base: retronecine, heliotridine, otonecine, and platynecine.[3][4] Retronecine, heliotridine, and otonecine types possess an unsaturated necine base and are associated with significant hepatotoxicity, genotoxicity, and carcinogenicity.[3][4] In contrast, platynecine-type PAs, such as this compound, have a saturated necine base and are generally considered to be non-toxic or significantly less toxic.[3][4]
This guide will delve into the quantitative data from key bioassays, detail the experimental protocols used, and provide visual representations of the underlying molecular pathways.
Data Presentation: A Quantitative Comparison of Pyrrolizidine Alkaloid Cytotoxicity
| Pyrrolizidine Alkaloid | Necine Base Type | Bioassay | Cell Line | IC50 / EC50 / % Viability | Reference |
| Platyphylline | Platynecine | MTT | HepG2 | IC₂₀ = 0.85 ± 0.11 mM | [5] |
| BrdU | HepG2 | IC₂₀ = 1.01 ± 0.40 mM | [5] | ||
| Retrorsine | Retronecine | MTT | HepG2 | IC₂₀ = 0.27 ± 0.07 mM | [5] |
| Monocrotaline | Retronecine | WST-1 | HepG2-CYP3A4 | 77% viability at 500 µM | [1] |
| Lasiocarpine | Retronecine | WST-1 | HepG2-CYP3A4 | 21% viability at 40 µM | [1] |
| Senecionine | Retronecine | WST-1 | HepG2-CYP3A4 | EC₅₀ > 100 µM (24h) | [1] |
| Riddelliine | Retronecine | WST-1 | HepG2-CYP3A4 | EC₅₀ > 100 µM (24h) | [1] |
| Echimidine | Retronecine | WST-1 | HepG2-CYP3A4 | EC₅₀ > 100 µM (24h) | [1] |
| Intermedine | Retronecine | CCK-8 | HepG2 | IC₅₀ ≈ 100 µg/mL | [6] |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolizidine alkaloids for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.
BrdU Assay for Cell Proliferation
The Bromodeoxyuridine (BrdU) assay measures DNA synthesis and is a reliable indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with PAs as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution (e.g., 10 µM) to the cell culture medium and incubate for a period that allows for DNA replication (typically 2-24 hours).[10][11][12]
-
Fixation and Denaturation: Fix the cells with a fixative solution (e.g., 70% ethanol) and then denature the DNA using an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.[12]
-
Immunodetection: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.[12]
-
Quantification: Analyze the cells using a fluorescence microscope or a microplate reader to quantify the amount of BrdU incorporation, which is proportional to the level of cell proliferation.
Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell. When cells with damaged DNA are embedded in agarose gel and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail."
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from control and PA-treated cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[13][14]
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving the DNA as a nucleoid.[13][14]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.[14]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize the comets using a fluorescence microscope.[13]
-
Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
γH2AX Assay for DNA Double-Strand Breaks
The γH2AX assay is a specific and sensitive method for detecting DNA double-strand breaks (DSBs), a critical form of genotoxic damage. Following a DSB, the histone protein H2AX is rapidly phosphorylated at serine 139, forming γH2AX, which can be detected by specific antibodies.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.
-
Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.[15][16]
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope or an imaging flow cytometer. The number of distinct fluorescent foci within the nucleus corresponds to the number of DSBs.[15][16]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to pyrrolizidine alkaloid toxicity and the experimental procedures used in its assessment.
Caption: Metabolic activation of unsaturated vs. platynecine-type pyrrolizidine alkaloids.
Caption: General workflow for in vitro cytotoxicity and proliferation bioassays.
Conclusion
The available data strongly supports the classification of this compound and other platynecine-type pyrrolizidine alkaloids as significantly less toxic than their unsaturated counterparts. The lack of a double bond in the necine base of platynecine-type PAs prevents their metabolic activation to reactive pyrrolic esters, which are the ultimate toxic metabolites responsible for the hepatotoxicity and genotoxicity of other PAs.[4] This fundamental structural difference is reflected in the comparative bioassay data, where platyphylline shows substantially lower cytotoxicity than retronecine-type PAs.
For researchers and drug development professionals, this distinction is critical. While unsaturated PAs pose a significant health risk, platynecine-type PAs may not warrant the same level of concern. However, it is important to note the limited amount of publicly available bioassay data specifically for this compound. Further studies on this and other platynecine-type PAs would be beneficial to fully characterize their toxicological profiles and confirm their safety.
References
- 1. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. BrdU Labeling and Detection Protocol | Thermo Fisher Scientific - GE [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. 21stcenturypathology.com [21stcenturypathology.com]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
The Enigmatic Structure-Activity Relationship of 7-Angeloylplatynecine Derivatives: A Field Awaiting Exploration
Despite significant interest in the diverse biological activities of pyrrolizidine alkaloids, a comprehensive analysis of the structure-activity relationship (SAR) of 7-angeloylplatynecine derivatives remains a notable gap in the scientific literature. Extensive searches for published research, including experimental data on their biological performance and detailed methodologies, have yielded no specific studies on this particular subclass of compounds.
While the broader family of pyrrolizidine alkaloids (PAs) has been the subject of numerous investigations, particularly concerning their hepatotoxicity and potential as anticancer agents, specific data on derivatives of this compound are conspicuously absent. This lack of information prevents the construction of a detailed comparison guide as requested, which would necessitate quantitative data from biological assays, standardized experimental protocols, and elucidated signaling pathways.
General Insights from Pyrrolizidine Alkaloid SAR
Pyrrolizidine alkaloids are characterized by a core necine base, which can be saturated or unsaturated, and one or more ester side chains, known as necic acids. The biological activity of these compounds is intricately linked to their chemical structure. Key determinants of activity and toxicity include:
-
The Necine Base: The presence of a double bond in the 1,2-position of the necine base is a critical feature for the hepatotoxicity of many PAs. Platynecine, the necine base of this compound, is a saturated base, which generally suggests lower toxicity compared to its unsaturated counterparts.
-
Esterification: The nature and position of the ester groups (the necic acids) significantly influence the biological properties of the PA. The angeloyl group at the 7-position in this compound is one such ester. The overall activity of a PA is a composite of the properties of both the necine base and its ester side chains. The type of esterification, such as monoester, open-chain diester, or macrocyclic diester, plays a crucial role in determining the molecule's reactivity and biological effects.
The Uncharted Territory of this compound Derivatives
The absence of specific research on this compound derivatives means that any discussion of their SAR would be purely speculative and not based on the required experimental evidence. To build a meaningful comparison guide, future research would need to address the following:
-
Synthesis of a Derivative Library: A systematic synthesis of a series of this compound derivatives with modifications at various positions would be the first essential step.
-
Comprehensive Biological Evaluation: These derivatives would then need to be screened in a panel of biological assays to determine their activity profiles, including but not limited to cytotoxicity against cancer cell lines, antimicrobial activity, and anti-inflammatory effects. This would generate the quantitative data (e.g., IC50, EC50 values) necessary for comparison.
-
Elucidation of Mechanisms of Action: For the most active compounds, further studies would be required to understand their molecular mechanisms of action, including the identification of cellular targets and signaling pathways they modulate.
Visualizing a Potential Experimental Workflow
While specific signaling pathways for this compound derivatives are unknown, a general workflow for their investigation can be conceptualized. The following diagram illustrates a logical progression from compound synthesis to biological characterization.
Validating the Antitumor Effects of 7-Angeloylplatynecine in Different Cell Lines: A Comparative Guide
Introduction
7-Angeloylplatynecine is a pyrrolizidine alkaloid, a class of natural compounds found in numerous plant species.[1][2] Pyrrolizidine alkaloids have garnered interest for their potential antitumor properties, although their clinical application has been hampered by concerns of hepatotoxicity.[1][3] The proposed mechanism for their cytotoxic action involves metabolic activation to a reactive pyrrole structure, which can then alkylate DNA and proteins, leading to cell death.[1]
This guide provides a comparative analysis of the hypothetical antitumor effects of a representative pyrrolizidine alkaloid, designated here as PA-7A (as a proxy for this compound), across three distinct human cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon carcinoma cell line.
Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a set of illustrative data to demonstrate the methodologies and analyses typically employed in the preclinical validation of a novel antitumor compound. The experimental protocols and signaling pathways described are based on established cancer research methodologies.
Quantitative Data Summary
The following tables summarize the hypothetical dose-dependent effects of PA-7A on the viability, apoptosis induction, and cell cycle progression of MCF-7, A549, and HCT116 cancer cell lines.
Table 1: Cytotoxicity of PA-7A (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 (Breast Adenocarcinoma) | 15.2 ± 1.8 |
| A549 (Lung Carcinoma) | 25.5 ± 2.3 |
| HCT116 (Colon Carcinoma) | 10.8 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by PA-7A
The percentage of apoptotic cells was determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with PA-7A at the respective IC50 concentrations.
| Cell Line | Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| MCF-7 | Control (DMSO) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| PA-7A (15 µM) | 22.4 ± 2.1 | 15.7 ± 1.9 | 38.1 ± 4.0 | |
| A549 | Control (DMSO) | 1.8 ± 0.4 | 1.2 ± 0.2 | 3.0 ± 0.6 |
| PA-7A (25 µM) | 18.9 ± 1.7 | 12.3 ± 1.5 | 31.2 ± 3.2 | |
| HCT116 | Control (DMSO) | 2.5 ± 0.6 | 1.8 ± 0.4 | 4.3 ± 1.0 |
| PA-7A (10 µM) | 28.6 ± 2.5 | 18.2 ± 2.0 | 46.8 ± 4.5 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Analysis of Cells Treated with PA-7A
The distribution of cells in different phases of the cell cycle was analyzed by flow cytometry after 24 hours of treatment with PA-7A at the respective IC50 concentrations.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Control (DMSO) | 60.5 ± 3.1 | 25.2 ± 2.0 | 14.3 ± 1.5 |
| PA-7A (15 µM) | 35.8 ± 2.8 | 20.1 ± 1.8 | 44.1 ± 2.5 | |
| A549 | Control (DMSO) | 55.2 ± 2.9 | 30.1 ± 2.2 | 14.7 ± 1.6 |
| PA-7A (25 µM) | 30.7 ± 2.5 | 22.5 ± 1.9 | 46.8 ± 2.8 | |
| HCT116 | Control (DMSO) | 58.9 ± 3.0 | 28.4 ± 2.1 | 12.7 ± 1.4 |
| PA-7A (10 µM) | 28.3 ± 2.4 | 18.9 ± 1.7 | 52.8 ± 3.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture
MCF-7, A549, and HCT116 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The culture medium was replaced with fresh medium containing various concentrations of PA-7A or DMSO (vehicle control).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated using non-linear regression analysis.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Cells were seeded in 6-well plates and treated with PA-7A at their respective IC50 concentrations for 48 hours.
-
Both floating and adherent cells were collected and washed with cold PBS.
-
Cells were resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
100 µL of the cell suspension was transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of PI were added.
-
The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
400 µL of 1X Binding Buffer was added to each tube.
-
The samples were analyzed by flow cytometry within one hour.
-
4. Cell Cycle Analysis
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the cellular DNA content can be determined by measuring the fluorescence intensity of PI, which allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Procedure:
-
Cells were treated with PA-7A at their IC50 concentrations for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells were washed with PBS and resuspended in a staining solution containing PI and RNase A.
-
After incubation for 30 minutes in the dark, the DNA content was analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle was quantified using cell cycle analysis software.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antitumor Effect Validation
Caption: Workflow for evaluating the in vitro antitumor effects of PA-7A.
Hypothetical Signaling Pathway for PA-7A-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway activated by PA-7A.
Cell Cycle Arrest at G2/M Phase by PA-7A
Caption: Mechanism of PA-7A-induced G2/M cell cycle arrest.
References
A Comparative Analysis of Synthetic vs. Natural 7-Angeloylplatynecine: An Efficacy Evaluation Based on Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Angeloylplatynecine, a pyrrolizidine alkaloid (PA), has garnered interest for its potential biological activities. However, a direct comparative study on the efficacy of its synthetic versus natural forms is notably absent in the current scientific literature. This guide, therefore, provides a comparative overview based on the known biological activities of structurally related angeloyl-substituted pyrrolizidine alkaloids. The available data suggests that these compounds possess anti-inflammatory and cytotoxic properties, which are pertinent to anti-tumor research. This analysis aims to equip researchers with the available, albeit inferred, knowledge to guide future research and development. A significant caveat is the inherent hepatotoxicity associated with many pyrrolizidine alkaloids, a factor that must be carefully considered in any therapeutic application.
Data Presentation: Biological Activities of Angeloyl-Substituted Pyrrolizidine Alkaloids
The following table summarizes the biological activities observed in pyrrolizidine alkaloids structurally related to this compound. It is crucial to note that these data are not specific to this compound and should be interpreted as indicative of the potential activities of this compound class.
| Biological Activity | Compound Class/Example | Observed Effect | Reference/Inference |
| Cytotoxicity | Pyrrolizidine Alkaloids (general) | Induction of cell death in various cell lines. | General knowledge on PA toxicity. |
| 7-Angeloylheliotridine | Significant antimicrobial activity.[1] | Inference based on a structurally similar compound. | |
| Anti-inflammatory | Pyrrolizidine Alkaloids (general) | Inhibition of inflammatory mediators. | Inferred from studies on various PAs.[2][3] |
| Antimicrobial | Lasiocarpine, 7-Angeloylheliotrine | Significant activity against E. coli and P. chrysogenum.[1] | Direct evidence for a related compound. |
| Hepatotoxicity | Pyrrolizidine Alkaloids (general) | Liver damage due to the formation of reactive pyrrolic metabolites.[1] | A well-documented class effect of unsaturated PAs. |
Experimental Protocols
Due to the lack of specific studies on this compound, the following are detailed, generalized protocols for assessing the key biological activities mentioned above. These protocols are widely accepted and can be adapted for the evaluation of novel compounds like this compound.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.
Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (synthetic or natural this compound) in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
This protocol describes a method to evaluate the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Objective: To assess the ability of a compound to reduce the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce the production of NO. Include a negative control (cells with medium only), a vehicle control (cells with solvent and LPS), and a positive control (a known inhibitor of NO production).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent. The presence of nitrite, a stable product of NO, will result in a color change.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by cytotoxic and anti-inflammatory pyrrolizidine alkaloids. These are generalized pathways and require experimental validation for this compound.
References
- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 2. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of 7-Angeloylplatynecine Bioactivity Studies: A Comparative Guide
An extensive search of available scientific literature revealed no specific studies focused on the bioactivity of 7-Angeloylplatynecine or any independent replications of such studies. Therefore, a direct comparison of its performance with other alternatives, supported by experimental data, cannot be provided at this time.
The initial investigation sought to identify research detailing the biological effects of this compound, with a particular focus on anticancer and anti-inflammatory properties. The goal was to analyze and compare the methodologies and results of original studies with any subsequent independent validation efforts. However, the comprehensive search did not yield any publications that specifically investigate the bioactivity of this compound.
While the search provided information on the bioactivity of various other natural compounds, including their anticancer and anti-inflammatory effects, this information is not relevant to this compound. The absence of specific data prevents the creation of comparative tables, detailed experimental protocols, and signaling pathway diagrams as originally intended.
Researchers, scientists, and drug development professionals interested in the potential bioactivity of this compound should be aware that this appears to be an understudied area. Future research would be necessary to first establish the biological activity of this compound and then to independently verify any findings.
A Researcher's Guide to Benchmarking Novel Anticancer Agents: The Case of 7-Angeloylplatynecine
This guide provides a comprehensive framework for evaluating the anticancer potential of novel chemical entities, using the pyrrolizidine alkaloid 7-Angeloylplatynecine as a representative example. The methodologies and comparisons outlined herein are designed for researchers, scientists, and drug development professionals to facilitate a rigorous, data-driven assessment of new compounds against established benchmarks.
Introduction to this compound and the Benchmarking Paradigm
This compound is a member of the pyrrolizidine alkaloids (PAs), a class of natural compounds known for their biological activities. The core challenge and therapeutic interest in PAs lie in their mechanism of action. PAs themselves are often precursors that, when metabolized by cytochrome P450 in the liver, are converted into reactive pyrrolic intermediates[1][2]. These intermediates can alkylate DNA and proteins, leading to cytotoxicity and cell death—a desirable outcome for cancer cells but also the cause of significant hepatotoxicity[1][3].
The primary goal of modern research into PAs for cancer therapy is to devise strategies that enable the targeted delivery or "on-site" activation of the cytotoxic payload specifically at the tumor, thereby sparing healthy tissues[1][2]. To validate the efficacy of such a novel agent, it is essential to benchmark it against well-characterized, clinically relevant anticancer drugs. This guide outlines the critical in vitro assays required for this comparison.
Selection of Benchmark Anticancer Agents
A robust evaluation requires comparison against standard-of-care chemotherapeutic agents. The choice of benchmark drugs should ideally include agents with different mechanisms of action to provide a comprehensive profile of the test compound's relative potency and potential therapeutic niche.
-
Cisplatin (Alkylating-like Agent): A platinum-based drug that cross-links DNA, triggering DNA damage responses and inducing apoptosis. It is a widely used reference compound in cancer research[4].
-
Doxorubicin (Topoisomerase Inhibitor/Anthracycline): This agent intercalates into DNA and inhibits topoisomerase II, preventing the relaxation of supercoiled DNA and blocking replication and transcription. It is a cornerstone of many chemotherapy regimens.
-
Paclitaxel (Microtubule Stabilizer): A taxane that interferes with the normal function of microtubules, arresting the cell cycle at the G2/M phase and inducing apoptosis.
Comparative Efficacy Assessment: Key In Vitro Assays
The following assays form the foundation of a preclinical anticancer drug evaluation. For this guide, we will use hypothetical data for this compound to illustrate how results should be presented and compared.
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The central output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population.
Table 1: Comparative Cytotoxicity (IC50) after 48-hour treatment
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| This compound | Hypothetical Value: 8.5 | Hypothetical Value: 12.2 | Hypothetical Value: 15.8 |
| Cisplatin | ~15 - 30[4] | ~5 - 15[4] | ~10 - 25[4] |
| Doxorubicin | ~0.5 - 2.5[5] | ~0.1 - 1.0 | ~0.5 - 5.0 |
Note: Published IC50 values for benchmark drugs can vary significantly between studies due to differences in experimental conditions[4]. It is crucial to run benchmarks and test compounds concurrently.
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic).
Table 2: Apoptosis Induction in MCF-7 Cells (48h Treatment at IC50 Concentration)
| Compound | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | ~95% | ~2% | ~3% |
| This compound | Hypothetical: 45% | Hypothetical: 30% | Hypothetical: 25% |
| Doxorubicin | ~40% | ~35% | ~25% |
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). Anticancer agents often exert their effects by causing cell cycle arrest at specific checkpoints.
Table 3: Cell Cycle Distribution in MCF-7 Cells (24h Treatment at IC50 Concentration)
| Compound | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | ~60% | ~25% | ~15% |
| This compound | Hypothetical: 65% | Hypothetical: 10% (Arrest) | Hypothetical: 25% |
| Doxorubicin | ~40% | ~30% | ~30% (Arrest) |
Visualizing Workflows and Mechanisms
Clear diagrams are essential for communicating complex experimental processes and biological pathways.
Detailed Experimental Protocols
Accurate and reproducible data depends on meticulous adherence to standardized protocols.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and benchmark drugs. Replace the medium in the wells with medium containing the various drug concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours[6][7]. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals[6][7].
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader[6][8].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against drug concentration to determine the IC50 value.
-
Cell Culture and Treatment: Seed approximately 1-5 x 10^5 cells in 6-well plates, allow them to attach, and then treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from their respective wells.
-
Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension[4].
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark[4].
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Cell Culture and Treatment: As with the apoptosis assay, seed and treat cells in 6-well plates with the compounds for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping[9][10]. Incubate on ice for at least 30 minutes or store at -20°C[9].
-
Washing: Centrifuge the fixed cells at a higher speed to pellet them, and wash twice with PBS[10].
-
RNAse Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate for at least 30 minutes at room temperature[9][10].
-
PI Staining: Add Propidium Iodide staining solution to the cells and incubate for 5-10 minutes[10].
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale to resolve the different DNA content peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Benchmarking a novel compound like this compound is a systematic process that relies on standardized assays and comparison with established clinical agents. By quantifying cytotoxicity, apoptosis induction, and cell cycle effects, researchers can build a robust data package to evaluate the compound's potential. The inherent cytotoxicity of the pyrrolizidine alkaloid backbone, combined with a modern, targeted delivery approach, presents a promising avenue for drug development. The framework presented in this guide provides the necessary steps to rigorously test this hypothesis and compare its performance objectively against the cornerstones of current cancer therapy.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Anticancer Approach Inspired by the Hepatotoxic Mechanism of Pyrrolizidine Alkaloids with Glycosylated Artificial Metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile [frontiersin.org]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 7-Angeloylplatynecine and its Stereoisomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. This guide provides a comparative analysis of 7-Angeloylplatynecine and its stereoisomers, focusing on their anticipated biological activities. Due to a lack of direct experimental data for this compound, this comparison is based on the well-established structure-activity relationships of the broader class of pyrrolizidine alkaloids (PAs).
Pyrrolizidine alkaloids are a large family of natural products known for their potential toxicity, primarily hepatotoxicity. This toxicity is intrinsically linked to their chemical structure, specifically the saturation of the necine base. This compound belongs to the platynecine-type PAs, which are characterized by a saturated necine base. This structural feature is a critical determinant of their biological activity, or lack thereof, when compared to their unsaturated counterparts.
Executive Summary of Comparative Biological Activity
The primary differentiator between platynecine-type PAs and their toxic, unsaturated analogues (e.g., retronecine- or heliotridine-types) is the requirement for metabolic activation to exert a toxic effect. Unsaturated PAs are metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic metabolites. These metabolites can form adducts with DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
In contrast, platynecine-type PAs, due to their saturated necine base, are not readily metabolized to these reactive pyrrolic intermediates.[1] Consequently, they are generally considered to be non-toxic. One study explicitly found that platynecine-type PAs exhibited no obvious cytotoxicity.[2] Therefore, it is anticipated that this compound and its stereoisomers would exhibit minimal to no cytotoxicity.
The stereochemistry at the C7 position and other chiral centers within the molecule, while crucial for the specific biological interactions of many compounds, is unlikely to confer significant toxicity to this compound in the absence of the structural prerequisite for metabolic activation.
Quantitative Data Summary
As no direct experimental data for this compound and its stereoisomers is available, a quantitative comparison of their biological activities cannot be provided. However, a comparative summary based on the general properties of platynecine-type versus unsaturated PAs is presented below.
| Feature | This compound & Stereoisomers (Platynecine-Type) | Unsaturated Pyrrolizidine Alkaloids (e.g., Retronecine/Heliotridine-Type) |
| Necine Base | Saturated | 1,2-Unsaturated |
| Metabolic Activation by CYPs | Unlikely | Required for toxicity |
| Formation of Reactive Metabolites | No | Yes (Dehydropyrrolizidine alkaloids) |
| Expected Cytotoxicity (e.g., IC50) | High (Low potency) | Low (High potency) |
| Expected Genotoxicity | Negative | Positive |
| Hepatotoxicity | Unlikely | A well-established toxic endpoint |
Experimental Protocols
To experimentally verify the expected low toxicity of this compound and its stereoisomers, the following standard assays would be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., human hepatoma HepG2 cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, its stereoisomers, and a positive control (e.g., an unsaturated PA like monocrotaline) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
High-Throughput Micronucleus Assay
This assay is used to assess genotoxicity by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Protocol:
-
Cell Seeding and Treatment: Seed metabolically competent cells (e.g., TK6 cells expressing relevant CYPs) in a 96-well plate and treat with the test compounds for a period that allows for one to two cell divisions (e.g., 24 hours).[3]
-
Cell Staining and Lysis: After treatment, wash the cells and then stain and lyse them according to the protocol of a commercial kit (e.g., In Vitro MicroFlow™ Kit).[3]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the frequency of micronuclei in the cell population.[3]
-
Data Analysis: Compare the frequency of micronuclei in treated cells to that in untreated controls.
Signaling Pathways
The following diagrams illustrate the key differences in the metabolic activation and downstream signaling pathways of non-toxic platynecine-type PAs and their toxic unsaturated counterparts.
Caption: Anticipated metabolic fate of this compound.
Caption: Known toxicity pathway of unsaturated PAs.
References
- 1. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts [mdpi.com]
- 2. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Angeloylplatynecine: A Guide for Laboratory Personnel
Audience: Researchers, scientists, and drug development professionals.
This document provides essential guidance on the proper disposal procedures for 7-Angeloylplatynecine, a pyrrolizidine alkaloid (PA). Due to the inherent toxicity of this class of compounds, strict adherence to safety protocols is paramount to ensure personnel safety and environmental protection. The following procedures are based on established guidelines for handling hazardous chemicals and information regarding the disposal of pyrrolizidine alkaloids.
I. Chemical and Physical Properties
A summary of the known properties of this compound is presented below.
| Property | Value |
| Chemical Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| Appearance | Data not available |
| Solubility | N-oxides are generally water-soluble |
| Synonyms | 7-Angeloylplatinecine |
II. Health and Safety Hazards
Pyrrolizidine alkaloids are known for their potential toxicity, including hepatotoxicity (liver damage), genotoxicity, and carcinogenicity.[1] Direct contact and inhalation should be avoided.
III. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Covering: A laboratory coat.
-
Respiratory Protection: A fume hood should be used when handling the pure compound.
IV. Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an absorbent material to contain the substance. For solid spills, carefully sweep up the powder.
-
Collection: Place the contained material into a suitable, sealed container labeled for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
V. Disposal Procedures
Proper disposal is critical to prevent environmental contamination. Pyrrolizidine alkaloid-contaminated materials should not be disposed of in standard waste streams.
Waste Categorization:
-
Pure Compound/Unused Material: Treat as hazardous chemical waste.
-
Contaminated Labware (e.g., pipette tips, vials): Collect in a designated, sealed hazardous waste container.
-
Contaminated Plant Material: Plant material containing pyrrolizidine alkaloids should be destroyed and not composted to avoid reintroduction into the soil.[1]
Disposal Workflow:
The following diagram outlines the step-by-step process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
VI. Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols specifically for the disposal of this compound. The procedures outlined in this document are based on general best practices for hazardous chemical waste management and information on the disposal of the broader class of pyrrolizidine alkaloids.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
